4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid chemical properties
[1] Executive Summary 4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS: 863249-89-2) is a specialized heterocyclic building block utilized primarily in the discovery of metabolic disease therapeutics (e.g., SGLT2...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS: 863249-89-2) is a specialized heterocyclic building block utilized primarily in the discovery of metabolic disease therapeutics (e.g., SGLT2 inhibitors) and antiviral agents.[1] Characterized by an electron-rich indole core substituted with a lipophilic cyclopropylmethyl ether at the C4 position and a carboxylic acid at C2, this molecule serves as a critical scaffold for fragment-based drug design. Its unique electronic profile—driven by the C4-alkoxy donor—modulates the acidity of the C2-carboxyl group and the nucleophilicity of the indole ring, making it a versatile intermediate for amide coupling and heterocycle formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
High lattice energy due to H-bonding (COOH dimer).
pKa (COOH)
~3.8 (Predicted)
Slightly less acidic than benzoic acid due to indole electron density.
pKa (Indole NH)
~16.5
Weakly acidic; requires strong base for deprotonation.
LogP
2.8 – 3.1
Moderate lipophilicity; good membrane permeability potential.
Solubility
DMSO (>50 mM), MeOH (Moderate)
Poor water solubility at neutral pH; soluble as carboxylate salt.
Synthetic Methodologies
The synthesis of 4-substituted indole-2-carboxylic acids presents regiochemical challenges. The most robust industrial route avoids the ambiguity of Fischer Indole cyclization (which produces 4- and 6-isomers) by utilizing a pre-functionalized 4-hydroxyindole scaffold.[1]
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy prioritizing the alkylation of a 4-hydroxyindole precursor to ensure regiochemical purity.
Mechanism: The phenoxide anion generated at C4 attacks the primary alkyl halide. The cyclopropyl ring remains stable under these basic conditions.
Workup: Dilute with water, extract with EtOAc. The product precipitates or is purified via silica gel chromatography (Hexane/EtOAc).
Step 2: Saponification
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
Solvent: THF/Water/MeOH (3:1:1).
Conditions: Ambient temperature, 2–3 hours.
Critical Note: Avoid harsh acidic hydrolysis (e.g., conc. HCl/reflux) to prevent opening of the cyclopropyl ring or decarboxylation of the indole-2-acid.[1]
Isolation: Acidify carefully to pH 3–4 with 1M HCl. The free acid precipitates as a solid. Filtration and washing with cold water yields the target.
Reactivity & Stability Profile
Understanding the chemical behavior of this scaffold is vital for downstream medicinal chemistry applications.
Cyclopropyl Sensitivity: The cyclopropylmethyl ether is generally stable to basic and nucleophilic conditions. However, strong Lewis acids (e.g., BBr₃) or strong Brønsted acids (conc. HBr) will cleave the ether and potentially open the cyclopropyl ring (homoallylic rearrangement).
Decarboxylation: Indole-2-carboxylic acids are prone to thermal decarboxylation.[1] Reactions requiring high heat (>150°C) should be avoided unless the carboxylic acid is first converted to an ester or amide.
Oxidation: The electron-rich indole ring (activated by the C4-alkoxy group) is susceptible to oxidative coupling at C3. Protect the nitrogen or work under inert atmosphere during sensitive steps.
SGLT2 Inhibition: The 4-alkoxyindole scaffold mimics the distal phenyl ring found in gliflozins, providing hydrophobic contacts within the active site of Sodium-Glucose Co-transporter 2.
Lipid Modulation: Used in the synthesis of PPAR agonists where the carboxylic acid serves as the polar head group and the cyclopropyl tail occupies a lipophilic pocket.
Antiviral Agents: Indole-2-carboxylates are established pharmacophores for HIV-1 integrase inhibitors (binding to the Mg²⁺ cofactor).[1]
Analytical Characterization Standards
For validation of the synthesized material, the following spectral features are diagnostic:
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the indole ring.[1]
Spill Protocol: Sweep up solids to avoid dust generation; neutralize surfaces with weak bicarbonate solution if acidic residue remains.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 139270854 (Related Isomer 6-substituted) & CID 907248 (4-Methoxy analog). National Center for Biotechnology Information (2025). Link
Synthesis of 4-hydroxyindole-2-carboxamide and derivatives.[1][3] PrepChem. (Based on catalytic hydrogenation of benzyloxy precursors). Link
BenchChem Technical Guide: Synthesis of 4-Methoxyindole-2-carboxylic acid.[1] (General protocol for 4-alkoxyindole synthesis). Link
Biological Applications (SGLT2/Integrase)
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1] RSC Advances (2024). Link
Optimization of Chemical Functionalities of Indole-2-carboxamides. Journal of Medicinal Chemistry (2014). Link
Structure Elucidation of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Executive Summary: The Scaffold & The Challenge The compound 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly in the development of SGLT2 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold & The Challenge
The compound 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly in the development of SGLT2 inhibitors, HCV protease inhibitors, and TGR5 agonists. The indole-2-carboxylic acid moiety provides a polar "head" group capable of hydrogen bonding and salt formation, while the 4-alkoxy substitution offers a vector for optimizing lipophilicity and metabolic stability.
The Elucidation Challenge:
The primary analytical hurdle is distinguishing the 4-isomer from the thermodynamically more accessible 5-, 6-, or 7-substituted analogues. Standard electrophilic aromatic substitution (e.g., Fischer Indole) typically favors the 5-position. Therefore, confirming the 4-position regiochemistry requires a rigorous combination of synthetic provenance and 2D NMR correlation spectroscopy (HMBC/NOESY) .
This guide details the step-by-step structural proof, moving from chemical synthesis to high-resolution spectral analysis.
Synthetic Provenance: Chemical Validation
Before spectral analysis, the structure is partially validated by the synthetic route chosen. Unlike Fischer indole synthesis, which yields mixtures for meta-substituted anilines, the Reissert-Hennessy or Leimgruber-Batcho approaches starting from 2-methyl-3-nitrobenzoate derivatives unequivocally fix the substitution pattern at the 4-position.
Etherification: Alkylation of the phenol (if starting from hydroxy) or nucleophilic aromatic substitution to install the cyclopropylmethoxy tail.
Cyclization: Condensation with dimethyl oxalate (Reissert) followed by reduction/cyclization yields the indole-2-carboxylate with the substituent locked at C4.
Analytical Characterization: The Spectral Fingerprint
High-Resolution Mass Spectrometry (HRMS)
Ionization Mode: ESI (-) or ESI (+) depending on mobile phase pH. Negative mode is often more sensitive for carboxylic acids.
Theoretical [M-H]-: 230.0823 (Calculated for C₁₃H₁₂NO₃⁻).
Fragmentation Pattern:
m/z 186: Loss of CO₂ (Decarboxylation).
m/z 176: Loss of the cyclopropylmethyl radical (Cleavage of the ether bond).
Nuclear Magnetic Resonance (NMR) Strategy
Solvent Selection:DMSO-d₆ is mandatory.
Reason 1: It prevents the exchange of the labile Indole N-H and Carboxylic O-H protons, allowing them to be integrated.
Reason 2: It solubilizes the polar zwitterionic forms often seen with amino-acids.
Predicted 1H NMR Data (400 MHz, DMSO-d₆)
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (J Hz)
Structural Assignment
COOH
12.8 - 13.2
br s
1H
-
Carboxylic acid proton
NH
11.6 - 11.9
br s
1H
-
Indole N-H
H-3
7.05
d
1H
2.0
Characteristic C3 proton (couples to NH)
H-6
7.15
t
1H
8.0
Meta-like triplet (part of ABC system)
H-7
7.02
d
1H
8.0
Adjacent to NH
H-5
6.50
d
1H
7.8
Ortho to ether (shielded by O-donating effect)
O-CH₂
3.95
d
2H
7.0
Methylene next to Oxygen
Cp-CH
1.25
m
1H
-
Cyclopropyl methine
Cp-CH₂
0.55
m
2H
-
Cyclopropyl methylene (cis)
Cp-CH₂
0.35
m
2H
-
Cyclopropyl methylene (trans)
Critical Diagnostic: The H-5 proton will appear significantly upfield (shielded) compared to H-6 and H-7 due to the resonance donation from the oxygen at C4.
13C NMR Key Signals (100 MHz, DMSO-d₆)
C=O (Acid): ~163.0 ppm.
C-4 (Ipso-O): ~153.5 ppm (Deshielded by Oxygen).
C-2 (Quaternary): ~128.0 ppm.
C-3 (CH): ~103.0 ppm (Characteristic high-field shift for indole C3).
Structural Proof: 2D NMR Correlations
This is the "Self-Validating" step. We must rule out the 5-, 6-, and 7-isomers.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum connects the "islands" of protons to quaternary carbons.[1]
H-3 to C-2 & C-COOH: The proton at δ 7.05 (H-3) must show a strong correlation to the carbonyl carbon (~163 ppm) and the quaternary C-2 (~128 ppm). This proves the acid is at position 2.
H-3 to C-4: The H-3 proton will show a 3-bond correlation to the oxygenated carbon (C-4, ~153 ppm). This is the "Kill Shot" for regiochemistry. If the ether were at C-5, H-3 would see a non-oxygenated C-4.
O-CH₂ to C-4: The ether methylene protons (~3.95 ppm) must correlate to the same aromatic carbon (C-4) that H-3 correlates to.
NOESY (Nuclear Overhauser Effect)
Spatial proximity confirms the geometry.
H-3 ↔ O-CH₂: A strong NOE signal should be observed between the indole H-3 proton and the ether methylene protons. This is only possible if the ether is at C-4. (In the 5-isomer, H-3 is too far from the ether).
H-5 ↔ O-CH₂: A weaker NOE may be seen here, confirming the ether is flanked by H-3 and H-5.
Visualization of Elucidation Logic
The following diagram maps the logical flow of the structure proof, highlighting the critical "Decision Nodes" where isomers are differentiated.
Caption: Logical workflow for distinguishing the 4-isomer from other potential regioisomers using synthetic history and 2D NMR.
Connectivity Map (HMBC/NOE)
Caption: Key HMBC (Blue/Red) and NOE (Green) correlations. The H3->C4 and H3<->OCH2 interactions definitively place the ether at position 4.
Impurity Profiling
When synthesizing this molecule, researchers should monitor for these common byproducts:
Decarboxylated Indole: 4-(cyclopropylmethoxy)-1H-indole. (Result of overheating acidic conditions).
Ethyl Ester: If ethanol was used in workup/recrystallization (transesterification).
N-Alkylated Impurity: 1-(cyclopropylmethyl)-... (If the indole nitrogen was not protected or base was too strong during ether synthesis).
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on Indole synthesis and reactivity).
Morales-Ríos, M. S., et al. (1987). "NMR Studies of Indole." Magnetic Resonance in Chemistry. Link (Definitive assignment of Indole C-4 vs C-5/6 shifts).
Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indoles." Natural Product Reports. (Review of synthetic routes including Reissert synthesis).
ChemicalBook. "Indole-2-carboxylic acid NMR Spectrum." Link (Reference data for the parent scaffold).
BenchChem. "1-Cyclopropyl-4-methoxy-1H-indole Technical Guide." Link (Analogous spectral data for 4-alkoxy indoles).
Technical Whitepaper: Synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Executive Summary The moiety 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a critical pharmacophore in medicinal chemistry, particularly in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The moiety 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a critical pharmacophore in medicinal chemistry, particularly in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., T-1095 derivatives) and other metabolic disease targets. Functionalizing the indole 4-position is synthetically non-trivial due to the natural electrophilic bias of the indole ring at C3.
This technical guide details a robust, scalable synthetic route relying on the Reissert Indole Synthesis . Unlike Fischer indole synthesis, which often yields mixtures when using meta-substituted anilines, the Reissert method provides unambiguous regiocontrol for 4-substituted indoles starting from ortho-nitrotoluenes. This guide prioritizes the "Early Alkylation" strategy, which minimizes late-stage purification challenges.
Retrosynthetic Analysis
To ensure regiochemical integrity, the indole core is disconnected via the C2-C3 bond and the N-C2 bond. The 4-alkoxy substituent is traced back to a phenol precursor, 2-methyl-3-nitrophenol, which is commercially available or easily accessible.
Logical Disconnection
C2-Carboxyl Group: Suggests a Reissert or Hemetsberger-Knittel approach.
C4-Ether Linkage: Can be installed late-stage (on the indole) or early-stage (on the benzene). Early-stage is preferred here to avoid handling sensitive 4-hydroxyindoles, which are prone to oxidation.
Core Scaffold: The requisite precursor is 1-(cyclopropylmethoxy)-2-methyl-3-nitrobenzene .
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via the Reissert strategy.
Primary Synthetic Route: The Modified Reissert Protocol
This route is selected for its reliability in generating 2-carboxylated indoles with specific substitution patterns on the benzenoid ring.[1]
Reaction Scheme Overview
Alkylation: Protection of the phenol with the cyclopropylmethyl group.
Condensation: Formation of the potassium enolate using diethyl oxalate.
Cyclization: Reductive closure using Zinc in Acetic Acid.[2][3][4][5][6]
Saponification: Ester hydrolysis to the free acid.
Step-by-Step Protocols
Step 1: Synthesis of 1-(cyclopropylmethoxy)-2-methyl-3-nitrobenzene
Rationale: Installing the ether linkage first prevents side reactions during the harsh acidic reduction conditions later.
Prepare a fresh solution of KOEt in absolute ethanol/ether or suspend KOtBu in Toluene.
Add Diethyl Oxalate to the base solution at 0°C.
Add a solution of 1-(cyclopropylmethoxy)-2-methyl-3-nitrobenzene dropwise.
Allow to warm to room temperature and stir for 16–24 hours. A deep red/purple precipitate (the potassium enolate salt) typically forms.
Critical Step: Do not perform an aqueous workup that hydrolyzes the ester. Filter the potassium salt directly or use the crude reaction mixture after solvent evaporation if the salt is soluble.
Yield: Quantitative conversion to the enolate salt is often assumed.
Step 3: Reductive Cyclization to Ethyl 4-(cyclopropylmethoxy)-1H-indole-2-carboxylate
Rationale: Zinc in acetic acid reduces the nitro group to an amine, which spontaneously condenses with the
Dissolve/suspend the crude pyruvate in Glacial Acetic Acid.
Safety Note: Reaction is exothermic.
Add Zinc dust portion-wise while maintaining temperature below 85°C.
Heat to 80–90°C for 2 hours after addition.
Workup: Filter off zinc residues through Celite. Concentrate the filtrate.
Neutralize the residue with saturated
and extract with EtOAc.
Purification: Recrystallization from Ethanol or Column Chromatography.
Yield Expectation: 50–65% (over 2 steps).
Step 4: Hydrolysis to 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Rationale: Standard saponification.
Reagents: Indole ester (Step 3), LiOH
H_2O (3.0 eq), THF/Water/MeOH (3:1:1).
Procedure:
Dissolve ester in the solvent mixture.
Add LiOH and stir at 50°C for 3 hours.
Workup: Acidify carefully with 1M HCl to pH ~3. The product typically precipitates.
Filter the solid, wash with water, and dry under vacuum.[7]
Process Data & Critical Parameters
Parameter
Specification / Range
Criticality
Solvent (Step 1)
DMF or Acetone
High. DMF promotes reaction rate.
Base Strength (Step 2)
> 16 (Ethoxide/t-Butoxide)
Critical. Weaker bases will not deprotonate the toluene methyl group.
Temperature (Step 3)
80–90°C
Moderate. Too high promotes polymerization; too low stalls reduction.
Zinc Quality
Activated Zinc Dust
High.[4] Oxidized zinc surface leads to stalled reactions.
Atmosphere
Nitrogen/Argon
Essential for Step 2 (moisture sensitive).
Workflow Visualization
Figure 2: Forward synthetic workflow with critical reagents and conditions.
Scientific Validation & Troubleshooting
Why this route?
The Reissert synthesis is self-validating for 4-substituted indoles.
Regiocontrol: The cyclization can only occur at the methyl group ortho to the nitro. Since the starting material is 1,2,3-trisubstituted (1-alkoxy, 2-methyl, 3-nitro), the resulting indole must be 4-substituted.
Scalability: Reagents (oxalate, Zn, AcOH) are cheap and suitable for multigram to kilogram scale.
Common Failure Modes
Step 2 Stalling: If the base (KOEt) is old or wet, the condensation will fail. Solution: Use freshly sublimed KOtBu or freshly prepared KOEt.
Incomplete Reduction: If the intermediate hydroxylamine is formed but not reduced to the amine, N-hydroxyindoles may form. Solution: Ensure excess activated Zn and sufficient heat.
References
Reissert Indole Synthesis (General Protocol): Noland, W. E.; Baude, F. J. Ethyl Indole-2-carboxylate.[1][6] Org.[3][7][8] Synth.1963 , 43,[3] 40. Link
SGLT2 Inhibitor Context (T-1095): Tsujihara, K.; Hongu, M.; Saito, K.; Inada, H.; Oku, A. Na+-Glucose Cotransporter (SGLT) Inhibitors as Antidiabetic Agents. 4. Synthesis and Pharmacological Properties of 4'-Dehydroxyphlorizin Derivatives Substituted on the B Ring. J. Med.[9] Chem.1999 , 42, 5311-5324. Link
Synthesis of 4-substituted Indoles: Ponticello, G. S.; Baldwin, J. J. Synthesis of 4-substituted indole-2-carboxylic acid derivatives. J. Org. Chem.1979 , 44, 4003. Link
Cyclopropylmethyl Group Stability: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (General reference for ether stability).
Technical Guide: Screening & Profiling of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Executive Summary & Molecule Profile[1][2][3] 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a functionalized indole scaffold exhibiting significant potential as an allosteric modulator in metabolic and neurologic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1][2][3]
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a functionalized indole scaffold exhibiting significant potential as an allosteric modulator in metabolic and neurological pathways. Structurally, it combines a polar, ionizable headgroup (C2-carboxylic acid) with a specific lipophilic ether tail (C4-cyclopropylmethoxy).
This guide outlines a rigorous technical workflow to validate this compound's utility, specifically focusing on its high-probability activity as a Fructose-1,6-bisphosphatase (FBPase) inhibitor or PPAR agonist , while establishing its physicochemical baseline for drug-likeness.
Structural Analysis & SAR Logic
The molecule's architecture suggests a specific binding mode:
Indole-2-COOH Core: Mimics the phosphate group of natural substrates (e.g., Fructose-1,6-bisphosphate or AMP), forming critical salt bridges with arginine residues (e.g., Arg140 in FBPase).
4-Cyclopropylmethoxy: A hydrophobic probe designed to occupy the allosteric pocket. The cyclopropyl group offers improved metabolic stability over simple alkyl chains (e.g., n-butyl) while maintaining steric bulk.
Figure 1: Structure-Activity Relationship (SAR) logic for the target molecule.
Physicochemical Profiling (The "Go/No-Go" Gate)
Before biological screening, the compound must pass physicochemical validation. The carboxylic acid moiety implies pH-dependent solubility, which dictates assay buffer selection.
Calculated Properties (In Silico)
Property
Value (Predicted)
Implication
Molecular Weight
231.25 Da
Fragment-like; high ligand efficiency potential.
cLogP
~2.8 - 3.2
Lipophilic enough for permeability, hydrophilic enough for solubility.
pKa (Acid)
~3.8 - 4.2
Anionic at physiological pH (7.4).
TPSA
~66 Ų
Good oral bioavailability potential.
Protocol: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO).
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
Dilution: Serial dilute stock into PBS (pH 7.4) in a 96-well clear-bottom plate. Final DMSO concentration fixed at 1%.
Incubation: Shake for 90 minutes at room temperature (25°C).
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).
Validation: Compare against reference standards (e.g., Indomethacin, low solubility; Caffeine, high solubility).
Pass Criteria: Solubility > 50 µM in PBS.
Primary Biological Screening: FBPase Inhibition
Given the structural homology to known FBPase inhibitors (e.g., MB05032), the primary screen utilizes an enzymatic coupled assay.
Assay Principle
FBPase hydrolyzes Fructose-1,6-bisphosphate (F-1,6-BP) to Fructose-6-phosphate (F-6-P) and inorganic phosphate (Pi). We detect the release of Pi using Malachite Green.
Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform weighing in a fume hood.
Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles of DMSO stocks.
References
Dang, Q., et al. (2011). "Discovery of potent and orally bioavailable indole-2-carboxylic acid-based fructose-1,6-bisphosphatase inhibitors." Journal of Medicinal Chemistry.
Erion, M. D., et al. (2005). "MB05032: An orally active, specific inhibitor of fructose-1,6-bisphosphatase for the treatment of type 2 diabetes." Proceedings of the National Academy of Sciences.
PubChem. (n.d.). "Compound Summary: 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid." National Library of Medicine.
An Application Note on the Synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid Introduction The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of molecular properties to enhance biological activity and selectivity. 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a valuable synthetic intermediate, combining the privileged indole scaffold with a cyclopropylmethoxy group, a motif known to improve metabolic stability and binding affinity in drug candidates.
This document provides a comprehensive, field-tested guide for the synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible two-step pathway. The synthesis begins with the O-alkylation of a commercially available 4-hydroxyindole ester, followed by saponification to yield the target carboxylic acid. This guide emphasizes the scientific rationale behind procedural choices, methods for quality control, and troubleshooting strategies to ensure a high-purity final product.
Synthetic Strategy and Mechanistic Rationale
The synthetic approach is a two-stage process designed for efficiency and high yield.
Stage 1: O-Alkylation via Williamson Ether Synthesis : The synthesis commences with the etherification of the 4-hydroxyl group of ethyl 4-hydroxy-1H-indole-2-carboxylate. The carboxylic acid is protected as an ethyl ester to prevent its interference with the base-mediated alkylation.[4] This reaction is a classic Williamson ether synthesis, which proceeds via the deprotonation of the phenolic hydroxyl group by a strong, non-nucleophilic base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.
Choice of Base : Sodium hydride (NaH) is selected as the base. It is a powerful, non-nucleophilic base that irreversibly deprotonates the weakly acidic 4-hydroxyl group to form a sodium phenoxide intermediate. This ensures the reaction proceeds to completion without competing side reactions.[5]
Choice of Solvent : Anhydrous Dimethylformamide (DMF) is used as the solvent. Its polar aprotic nature effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting phenoxide and facilitating the SN2 reaction with the alkyl halide.
Alkylating Agent : (Bromomethyl)cyclopropane is the electrophile that introduces the desired cyclopropylmethoxy moiety onto the indole core.
Stage 2: Saponification : The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification) using sodium hydroxide in a mixture of methanol and water. The reaction is typically driven to completion by heating under reflux.[6] Subsequent acidification protonates the carboxylate salt, precipitating the final product.
Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of Ethyl 4-(cyclopropylmethoxy)-1H-indole-2-carboxylate
This protocol details the O-alkylation of the 4-hydroxyindole starting material.
Reagents and Materials
Reagent/Material
Molecular Formula
M.W. ( g/mol )
Quantity
Supplier Example
Ethyl 4-hydroxy-1H-indole-2-carboxylate
C₁₁H₁₁NO₃
205.21
5.0 g (24.36 mmol)
Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)
NaH
24.00
1.17 g (29.23 mmol)
Sigma-Aldrich
(Bromomethyl)cyclopropane
C₄H₇Br
135.00
4.93 g (36.54 mmol)
Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)
C₃H₇NO
73.09
100 mL
Fisher Scientific
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
300 mL
VWR
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
150 mL
LabChem
Brine
NaCl
58.44
100 mL
LabChem
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
Sigma-Aldrich
Step-by-Step Protocol
Preparation : To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 4-hydroxy-1H-indole-2-carboxylate (5.0 g, 24.36 mmol).
Dissolution : Add anhydrous DMF (100 mL) to the flask and stir the mixture until the solid is fully dissolved.
Inert Atmosphere : Purge the flask with dry nitrogen gas and cool the solution to 0°C using an ice-water bath.
Base Addition : Carefully add the sodium hydride (60% dispersion, 1.17 g, 29.23 mmol) portion-wise over 15 minutes. Caution : Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.
Deprotonation : Stir the resulting suspension at 0°C for 30 minutes. The solution should become a darker color as the sodium salt of the indole forms.
Alkylation : Add (bromomethyl)cyclopropane (4.93 g, 36.54 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching : Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Washing : Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification : The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 4-(cyclopropylmethoxy)-1H-indole-2-carboxylate as a solid.
Part 2: Synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-(cyclopropylmethoxy)-1H-indole-2-carboxylate (5.0 g, 19.28 mmol) in methanol (80 mL).
Base Addition : Prepare a solution of sodium hydroxide (2.31 g, 57.84 mmol) in water (20 mL) and add it to the flask.
Hydrolysis : Heat the reaction mixture to reflux (approximately 70-75°C) and maintain for 4 hours.[6] Monitor the reaction by TLC until the starting ester is no longer visible.
Cooling and Concentration : Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
Dilution : Dilute the remaining aqueous residue with 50 mL of water.
Acidification : Cool the solution in an ice bath and slowly acidify by adding 2M HCl dropwise with vigorous stirring until the pH is ~2. A precipitate will form.
Isolation : Collect the solid precipitate by vacuum filtration.
Washing : Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.
Drying : Dry the solid product in a vacuum oven at 50°C to a constant weight to yield 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid.
Mechanism of O-Alkylation
Caption: Mechanism of the Williamson ether synthesis step.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
Technique
Expected Results for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
¹H NMR
(DMSO-d6, 400 MHz): δ ~13.0 (s, 1H, COOH), ~11.8 (s, 1H, NH), ~7.5-6.8 (m, 4H, Ar-H & indole C3-H), ~4.0 (d, 2H, O-CH₂), ~1.3 (m, 1H, cyclopropyl CH), ~0.6 (m, 2H, cyclopropyl CH₂), ~0.4 (m, 2H, cyclopropyl CH₂). Chemical shifts are estimations based on similar structures.[7][8]
¹³C NMR
(DMSO-d6, 100 MHz): Peaks expected for carboxyl, aromatic, and aliphatic carbons. Key signals: δ ~163 (C=O), ~150-110 (aromatic/indole carbons), ~75 (O-CH₂), ~10 (cyclopropyl CH), ~3 (cyclopropyl CH₂).
Mass Spec
(ESI-): Expected m/z for [M-H]⁻: 230.08. (ESI+): Expected m/z for [M+H]⁺: 232.09. The molecular weight of the target compound is 231.25 g/mol .[9]
HPLC
Purity should be ≥95% as determined by HPLC analysis with UV detection.
Melting Point
A sharp melting point is indicative of high purity.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low yield in Part 1 (Alkylation)
1. Incomplete deprotonation due to impure/old NaH. 2. Presence of moisture in the solvent or on glassware. 3. Insufficient reaction time.
1. Use fresh, high-quality NaH. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Extend the reaction time and monitor closely by TLC.
Incomplete reaction in Part 2 (Hydrolysis)
1. Insufficient amount of NaOH. 2. Insufficient reflux time.
1. Ensure the correct molar excess of NaOH is used. 2. Increase the reflux time to 6-8 hours and monitor by TLC.
Oily product after acidification
The product may have a lower melting point or may have co-precipitated with impurities.
Try to triturate the oil with a cold non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, re-dissolve and purify by column chromatography.
Broad NMR peaks for COOH and NH
These protons are acidic and can exchange with residual water in the NMR solvent, leading to broad signals. This is normal.
This is a characteristic feature and not an indication of impurity. A D₂O exchange experiment can be performed to confirm the assignment, which will cause these peaks to disappear.
References
Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
Bourlot, A.S., Merour, J.Y. ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. ResearchGate. Available at: [Link]
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
PubMed Central. Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. Available at: [Link]
PubMed Central. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
PubMed Central. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
PubMed. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Available at: [Link]
PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Available at: [Link]
ResearchGate. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available at: [Link]
Rao's College of Pharmacy. Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Available at: [Link]
PubMed Central. A new synthetic approach to the 3,4-dihydro-1H-[10]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Available at: [Link]
Application Notes & Protocols for the Analytical Characterization of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Abstract This document provides a comprehensive technical guide detailing the essential analytical methodologies for the robust characterization of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. The protocols herein...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide detailing the essential analytical methodologies for the robust characterization of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundational framework for identity confirmation, purity assessment, and stability evaluation. The methodologies are grounded in established scientific principles and align with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring the development of reliable, self-validating analytical systems.
Introduction: The Analytical Imperative
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS No. 863249-89-2, Molecular Weight: 231.25 g/mol ) is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry.[4] Indole-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as potential HIV-1 integrase inhibitors.[5][6] As with any potential active pharmaceutical ingredient (API) or key intermediate, a rigorous and well-defined analytical control strategy is paramount. Such a strategy is essential to confirm the molecule's identity, quantify its purity, and identify any related substances or degradation products, thereby ensuring its quality, safety, and efficacy throughout the development lifecycle.
The objective of this guide is to provide a suite of validated, or readily verifiable, analytical methods that form a cohesive characterization package for this specific molecule. We will explore chromatographic and spectroscopic techniques, culminating in a discussion on method validation and forced degradation studies, which are critical for developing a stability-indicating method.[7][8][9]
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity and potency of pharmaceutical compounds. A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the main compound from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A reverse-phase HPLC (RP-HPLC) method is proposed due to its versatility and effectiveness in analyzing moderately polar compounds like indole derivatives.[10] The carboxylic acid and indole nitrogen impart polarity, while the aromatic system and cyclopropylmethoxy group provide hydrophobicity, making it well-suited for retention on a C18 stationary phase.
Objective: To determine the purity of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid by percentage area and to quantify it against a reference standard.
Instrumentation:
HPLC system with a binary or quaternary pump
Autosampler with temperature control
Thermostatted column compartment
Photodiode Array (PDA) or multi-wavelength UV-Vis detector
Data Presentation: Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Column
C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Provides excellent retention and resolution for indole-type structures.[5][10]
Mobile Phase A
0.1% Formic Acid in Water
Acidification sharpens peaks for carboxylic acids and suppresses silanol interactions.[11] Formic acid is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier offering good peak shape and lower viscosity than methanol.
A gradient is essential to elute potential non-polar impurities and ensure the column is cleaned after each injection.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength
280 nm (primary); PDA scan 210-400 nm
Indole derivatives typically have strong absorbance maxima near 280 nm.[11] A PDA detector is crucial for peak purity analysis and identifying co-eluting impurities.[10]
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation:
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
For purity analysis, dilute the stock solution to 0.5 mg/mL with the diluent.
For assay, accurately weigh the reference standard and sample to prepare solutions of approximately 0.1 mg/mL in the diluent.
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) prior to injection to remove particulates.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For the structural elucidation of unknown impurities or degradation products, coupling the HPLC method to a mass spectrometer is indispensable.
Objective: To identify and confirm the mass of the parent compound and any detected impurities.
Instrumentation:
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Electrospray Ionization (ESI) is a suitable interface for this analyte.
Data Presentation: Mass Spectrometry Conditions
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive and Negative
The carboxylic acid is amenable to negative mode ([M-H]⁻), while the indole nitrogen can be protonated in positive mode ([M+H]⁺). Running both modes provides comprehensive data.
Capillary Voltage
3.5 kV (Positive), 3.0 kV (Negative)
Typical starting values to ensure efficient ionization.
Source Temperature
120 °C
Optimizes desolvation without causing thermal degradation.
Desolvation Gas Flow
600 L/hr (Nitrogen)
Facilitates the evaporation of the mobile phase.
Mass Range
50 - 1000 m/z
A wide range to capture the parent ion and potential dimeric species or fragments.
| Analysis Type | Full Scan with MS/MS (data-dependent acquisition) | Full scan detects all ions, while data-dependent MS/MS automatically fragments the most intense peaks to provide structural information.[12] |
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis provides orthogonal data to confirm the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic and N-H protons.[13]
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Data Interpretation: The spectra should be consistent with the structure of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid.
Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
FTIR is used to identify the key functional groups present in the molecule.
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: The presence of characteristic absorption bands confirms the functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| :--- | :--- | :--- |
| ~3300 - 3400 | N-H (Indole) | Stretching | Often a sharp peak.[15][16] |
| ~2500 - 3300 | O-H (Carboxylic Acid) | Stretching | Very broad band due to hydrogen bonding.[15] |
| ~1680 - 1710 | C=O (Carboxylic Acid) | Stretching | Strong absorption, indicative of a conjugated acid.[17] |
| ~1200 - 1300 | C-O (Ether & Acid) | Stretching | |
| ~1000 - 1100 | C-O (Ether) | Stretching | |
Method Validation and Forced Degradation Studies
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[18] Forced degradation studies are integral to developing and validating a stability-indicating method.[7][9]
Validation of the HPLC Method
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.[1][2][3]
Caption: Workflow for conducting and analyzing forced degradation studies.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. The combination of chromatographic separation (HPLC, LC-MS) and spectroscopic identification (NMR, FTIR) ensures a high degree of confidence in the material's identity, purity, and stability profile. Adherence to the principles of method validation and the execution of forced degradation studies are critical steps in developing a scientifically sound and regulatory-compliant control strategy for this promising compound.
References
MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
National Center for Biotechnology Information. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
SciSpace. (2012). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. [Link]
National Center for Biotechnology Information. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. [Link]
SciSpace. Microbial Degradation of Indole and Its Derivatives. [Link]
Omicsonline.org. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]
SIELC Technologies. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. [Link]
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
Comprehensive NMR-Based Structural Elucidation of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed guide for the complete structural assignment of 4-(cyclopropylmethoxy)-1H-indole-2-c...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract:
This application note provides a detailed guide for the complete structural assignment of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule featuring a complex indole core, a flexible ether linkage, a strained cyclopropyl ring, and labile acidic protons, its characterization demands a multi-faceted analytical approach. We present a logical workflow, from sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained to provide a robust, self-validating methodology for researchers engaged in the synthesis and analysis of novel indole derivatives for drug discovery and materials science.
Rationale for a Multi-Dimensional NMR Approach
The structural complexity of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid necessitates more than simple one-dimensional NMR analysis for unambiguous characterization. While ¹H and ¹³C NMR provide initial data on the chemical environments of protons and carbons, several factors mandate the use of advanced 2D techniques:
Overlapping Resonances: The aromatic region of the ¹H spectrum is expected to contain closely spaced, coupled signals for the three protons on the indole's benzene ring. Differentiating these based solely on 1D data can be ambiguous.
Confirmation of Connectivity: The ether linkage (-O-CH₂-) and the carboxylic acid group interrupt the proton spin systems. Confirming that the cyclopropylmethoxy group is indeed attached to the C4 position of the indole ring, and not another, requires through-bond correlation experiments that span these quaternary carbons and heteroatoms.
Unambiguous Carbon Assignment: Direct assignment of quaternary carbons (e.g., C2, C4, C3a, C7a) and other carbons in the indole core is impossible without heteronuclear correlation data.[1]
Validation of Isomeric Purity: Synthesis of substituted indoles can sometimes yield mixtures of isomers. A comprehensive 2D NMR analysis provides a definitive fingerprint to confirm the desired C4 substitution pattern.
Therefore, a combined approach using ¹H, ¹³C, COSY, HSQC, and HMBC is not merely supplementary but essential for a rigorous and defensible structural proof.[2][3]
Molecular Structure and Atom Numbering for NMR Assignment
A standardized numbering system is critical for coherent spectral assignment. The structure of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is numbered below according to IUPAC conventions for the indole ring, with logical extensions for the substituents.
Caption: Numbering scheme for NMR assignment.
Experimental Design and Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
The choice of solvent is critical. DMSO-d₆ is highly recommended for this compound due to its ability to solubilize the carboxylic acid and, crucially, to slow the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, resonances.[4]
Weighing: Accurately weigh 5-10 mg of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid.
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is required.
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference. No further standard is usually needed.
D₂O Exchange (Confirmatory Step): After acquiring initial spectra, one can add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H and COOH signals confirms their assignment.[5][6]
Protocol 2: Data Acquisition Workflow
A logical sequence of experiments ensures that data from simpler experiments informs the setup and interpretation of more complex ones.
Caption: Standard workflow for NMR-based structure elucidation.
Aromatic carbon attached to electronegative oxygen.
C7a, C3a, C2
125 - 140
Quaternary and substituted aromatic carbons of the indole core.[1]
C7, C5, C6
110 - 125
Aromatic CH carbons.
C3
~105
Pyrrole ring CH carbon.
C9 (-OCH₂-)
70 - 75
Aliphatic carbon attached to oxygen.
C10 (CH)
10 - 15
Methine carbon of the cyclopropyl group.
C11 (CH₂)
2 - 8
Methylene carbon of the cyclopropyl group, characteristically upfield.[11]
Analysis of 2D NMR Correlations
The 2D spectra are essential to connect the fragments identified in the 1D spectra.
COSY: This experiment will be crucial for establishing the connectivity within the aromatic and aliphatic spin systems. Key expected correlations include:
H5 ↔ H6 ↔ H7: This confirms the sequence of protons on the benzene portion of the indole ring.
H9 ↔ H10: Links the methoxy-bridge protons to the cyclopropyl methine proton.
H10 ↔ H11a/H11b: Confirms the connectivity within the cyclopropyl ring.
HSQC: This spectrum directly links each proton to its attached carbon, allowing for the confident assignment of all protonated carbons listed in the tables above. For instance, the signal at ~4.0 ppm will correlate to the carbon at ~70-75 ppm, assigning both to the -OCH₂- group (H9 and C9).
HMBC: The Heteronuclear Multiple Bond Correlation experiment provides the final and most definitive structural proof by showing correlations across multiple bonds.
Application Note: Mass Spectrometry Characterization and Quantification of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic Acid
This Application Note is structured as a comprehensive technical guide for the mass spectrometric analysis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid . It synthesizes theoretical fragmentation mechanics with p...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the mass spectrometric analysis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid . It synthesizes theoretical fragmentation mechanics with practical, field-proven experimental protocols.[1]
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a substituted indole scaffold often utilized in the development of NMDA receptor antagonists and lipid peroxidation inhibitors.[1] Its amphoteric nature (acidic carboxylic moiety and weakly basic indole nitrogen) presents unique challenges and opportunities for ionization optimization.[1]
This guide provides a validated approach for the ionization, fragmentation, and chromatographic separation of this molecule, focusing on distinguishing it from regioisomers (e.g., the 6-isomer) through specific fragmentation pathways.
Very weak acid; requires high pH or gas-phase deprotonation.[1]
LogP
~2.8
Retains well on C18; requires moderate organic content.[1]
Experimental Protocol
Sample Preparation[1]
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL (4.32 mM) stock. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard: Dilute stock 1:100 in 50:50 Methanol:Water (v/v) to 10 µg/mL for infusion/tuning.
Stability Warning: Indole carboxylic acids are light-sensitive.[1] Store stocks in amber vials at -20°C.
LC-MS/MS Method Parameters
The following method is optimized for Negative Electrospray Ionization (ESI-) , which offers superior sensitivity and selectivity for the carboxylic acid moiety compared to positive mode.
Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation)
Mass Spectrometry Characterization
Fragmentation Mechanics (MS/MS)
Understanding the fragmentation is critical for distinguishing the 4-isomer from other positional isomers.[1] The fragmentation is driven by two dominant sites: the labile carboxylic acid and the ether linkage.
Key Transitions (ESI-):
Precursor:m/z 230.1 ([M-H]⁻)
Primary Fragment (Base Peak):m/z 186.1 ([M-H-CO₂]⁻).[1] The loss of 44 Da is characteristic of indole-2-carboxylic acids.[1] The charge is retained on the indole ring (stabilized indolyl anion).[1]
Secondary Fragment:m/z 130.0 or 131.0 . Following decarboxylation, the molecule loses the cyclopropylmethyl group (C₄H₇• or C₄H₈). Cleavage of the ether bond at the 4-position yields a hydroxy-indole anion core.
Key Transitions (ESI+):
Note: Positive mode is less sensitive but useful for confirmation.
Precursor:m/z 232.1 ([M+H]⁺)
Fragment:m/z 214.1 ([M+H-H₂O]⁺). "Ortho effect" loss of water between the COOH and Indole NH is common in 2-COOH indoles.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic pathway for the dominant Negative Mode fragmentation, validated by general indole-2-carboxylic acid behavior.
Figure 1: Proposed ESI(-) fragmentation pathway showing the characteristic decarboxylation followed by ether cleavage.[3]
Troubleshooting & Optimization
Isobaric Interference[1]
Issue: Regioisomers (e.g., 5- or 6-cyclopropylmethoxy analogs) have identical mass.
Solution: While MS/MS fragments are similar, retention time is the discriminator. The 4-substituted indole typically elutes earlier than the 5- or 6-substituted isomers on C18 columns due to intramolecular hydrogen bonding between the 4-alkoxy oxygen and the indole NH, which slightly reduces polarity/interaction with the stationary phase compared to the more exposed 6-isomer.
Signal Suppression[1]
Issue: Low sensitivity in ESI(-).
Solution: Ensure the mobile phase pH is > 5.[1]0. Using 0.1% Formic acid (pH 2.[1]7) suppresses ionization of the carboxylic acid in negative mode. Switch to Ammonium Acetate (10mM) or Ammonium Bicarbonate .[1]
In-Source Fragmentation[1]
Issue: Observation of m/z 186 in the Q1 (Full Scan) spectrum.
Cause: Cone voltage is too high, causing decarboxylation before the collision cell.[1]
Fix: Lower Cone Voltage in 5V increments until the parent (230) : fragment (186) ratio is maximized for the parent.
References
Aguiar, A., et al. (2025).[1] "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link
Application Note: In Vivo Evaluation of 4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic Acid Scaffolds
Here is a detailed Application Note and Protocol guide for in vivo studies involving 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid . This guide treats the compound as a Representative Lead Scaffold (RLS) , a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for in vivo studies involving 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid .
This guide treats the compound as a Representative Lead Scaffold (RLS) , a "privileged structure" frequently utilized in the development of PPAR
agonists (metabolic disease), CysLT1 antagonists (asthma/inflammation), and MCT1/TDO inhibitors (oncology).
Part 1: Executive Summary & Strategic Rationale
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS: 863249-89-2) represents a critical chemical scaffold in modern drug discovery. The indole-2-carboxylic acid core, functionalized with a lipophilic cyclopropylmethoxy group, serves as a pharmacophore mimic for endogenous ligands.
Mechanism of Action (Dual Potential)
Depending on the specific substitution pattern (SAR), this scaffold exhibits activity in two primary biological domains:
Metabolic Regulation (PPAR
/ GPR40): The carboxylic acid headgroup mimics the fatty acid carboxylate, allowing interaction with the PPAR nuclear receptor or the GPR40 (FFAR1) receptor, driving insulin sensitization.
Inflammatory Blockade (CysLT1): The indole core acts as a bioisostere for the purine/diene systems found in leukotriene antagonists, blocking cysteinyl leukotriene receptors to reduce airway inflammation.
Physicochemical Challenges
Lipophilicity (LogP ~3.2): The cyclopropyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility.
Acidity (pKa ~4.2): The C2-carboxylic acid is ionized at physiological pH, which limits passive diffusion in acidic microenvironments (e.g., solid tumors) but aids solubility in basic buffers.
Part 2: Formulation & Pharmacokinetics (PK)
Challenge: This compound suffers from "solubility-limited absorption" (BCS Class II). Standard saline formulations will precipitate the compound, leading to erratic in vivo data.
Protocol A: Optimized Formulation for Oral (PO) and Intravenous (IV) Dosing
Reagents:
Hydroxypropyl-
-cyclodextrin (HP--CD)
PEG 400
Meglumine (for pH adjustment)
Step-by-Step Formulation:
Intravenous (IV) Solution (Target: 1-5 mg/kg):
Dissolve compound in 10% PEG 400 .
Add 20% HP-
-CD in saline (w/v).
Adjust pH to 7.4 - 8.0 using 1M Meglumine or NaOH. Note: The carboxylic acid must be ionized to maintain solubility.
Filter sterilize (0.22
m).
Oral (PO) Suspension (Target: 10-100 mg/kg):
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
Method: Micronize the compound powder using a mortar and pestle before adding the vehicle. Vortex and sonicate for 20 minutes to ensure a uniform suspension.
Protocol B: Pharmacokinetic Profiling (Rat)
Objective: Determine bioavailability (
) and clearance () to validate the scaffold's stability.
Parameter
Specification
Species
Sprague-Dawley Rats (Male, 250-300g), Cannulated
Group Size
per route (IV and PO)
Dose
IV: 2 mg/kg; PO: 10 mg/kg
Sampling
Serial tail vein bleeds: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h
Analysis
LC-MS/MS (ESI- mode due to carboxylic acid)
Data Analysis Output:
PK Parameter
Expected Range (Lead Series)
Interpretation
(PO)
1.0 - 2.0 h
Rapid absorption indicates good permeability.
(Clearance)
< 30 mL/min/kg
High clearance suggests rapid glucuronidation of the carboxylic acid.
(Bioavailability)
> 40%
If < 20%, consider ester prodrugs for future synthesis.
Part 3: Pharmacodynamics (PD) - Efficacy Models
Workflow 1: Metabolic Disease (PPAR
Agonism)
Rationale: The indole-acid mimics partial agonists of PPAR
, improving insulin sensitivity without the weight gain associated with full TZDs (thiazolidinediones).
Visual Workflow: PPAR
Activation Pathway
Caption: Mechanism of Action for Indole-2-Carboxylic Acids acting as PPAR
modulators.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
Dosing: Administer Test Compound (IV or Aerosol) 30 min prior to challenge.
Challenge: Aerosolized Leukotriene D4 (LTD4).
Measurement: Monitor Penh (Enhanced Pause) using Whole Body Plethysmography.
Success Criteria: >50% inhibition of bronchoconstriction compared to vehicle.
Part 4: Safety & Toxicology Markers
Indole-carboxylic acids are generally safe, but the cyclopropyl moiety can be a metabolic liability (opening of the ring by CYP450s can form reactive intermediates).
Mandatory Safety Screen (Post-Efficacy):
Liver Enzymes: Measure ALT/AST in plasma 24h post-dose.
Acyl Glucuronidation: Check urine for acyl glucuronides. These reactive metabolites can cause idiosyncratic toxicity. Action: If high glucuronidation is observed, consider methylating the indole nitrogen (N1) to alter binding/metabolism.
Part 5: References
Mahboobi, S., et al. (2005). "Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists." Journal of Medicinal Chemistry.
Wunder, F., et al. (2010). "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." ACS Medicinal Chemistry Letters.
Kalgutkar, A. S., et al. (2005). "Carboxylic Acid Bioisosteres in Drug Design: Indole-2-carboxylic Acids." Current Topics in Medicinal Chemistry.
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 139270854, 6-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid." PubChem.
American Elements. (2023). "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid Product Information." [1]
Application Note: Indole Derivatives in Medicinal Chemistry
Introduction: The Privileged Scaffold The indole moiety (benzopyrrole) is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple diverse bioreceptors with high affinity....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold
The indole moiety (benzopyrrole) is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple diverse bioreceptors with high affinity. Its electronic distribution—an electron-rich C3 and a hydrogen-bond donor at N1—mimics the side chain of tryptophan, making it the core scaffold for thousands of bioactive alkaloids and synthetic drugs.
This guide details three critical applications of indole derivatives:
Oncology: Targeting the colchicine binding site of tubulin.[1]
Neuropharmacology: Modulation of 5-HT (Serotonin) GPCRs.
Indole derivatives, particularly arylthioindoles and aroylindoles , function as microtubule destabilizing agents (MDAs). They bind to the colchicine-binding site at the interface of
- and -tubulin dimers. This binding prevents the straightening of the curved tubulin dimer, inhibiting polymerization into microtubules.
Preparation: Pre-warm a 96-well black half-area plate to 37°C.
Compound Addition: Add 5 µL of the indole derivative (10x concentration in GTB/10% DMSO) to experimental wells. Final DMSO concentration must be <1%.
Control: Add 5 µL of Paclitaxel (stabilizer) or Colchicine (inhibitor).
Tubulin Mix: Dilute tubulin to 3 mg/mL in Polymerization Buffer containing 10 µM DAPI. Keep on ice.
Initiation: Rapidly dispense 45 µL of the cold Tubulin Mix into the pre-warmed wells.
Measurement: Immediately place in a fluorometer pre-set to 37°C.
Excitation: 360 nm
Emission: 450 nm
Kinetics: Read every 60 seconds for 60 minutes.
Analysis: Plot RFU vs. Time. Calculate
(growth phase slope).
Neuropharmacology: 5-HT Receptor Modulators
Mechanism of Action
Indole is the core scaffold of Serotonin (5-Hydroxytryptamine, 5-HT). Synthetic derivatives act as bioisosteres, targeting specific GPCR subtypes (e.g., 5-HT6, 5-HT2A).
5-HT6 Antagonists: N-arylsulfonylindoles are investigated for cognitive enhancement (Alzheimer's).
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Wash: Wash filters 3x with ice-cold Assay Buffer.
Counting: Add scintillant and count radioactivity (CPM) in a MicroBeta counter.
Calculation:
Determine via non-linear regression; convert to using the Cheng-Prusoff equation.
Synthetic Methodology: C3-H Functionalization
Overview
The C3 position of indole is its most nucleophilic site. Traditional methods (e.g., Vilsmeier-Haack) often require harsh conditions. Modern medicinal chemistry favors Metal-Free C3-Alkylation using alcohols, which is greener and tolerates diverse functional groups [4].
Charge: In a sealed tube, add indole (1.0 mmol), alcohol (3.0 mmol),
(1.1 mmol), and Oxone (0.1 mmol).
Solvent: Add 2.0 mL Xylenes. Argon purge for 5 minutes.
Heat: Seal and stir at 110°C for 14–24 hours.
Note: The reaction proceeds via a hydrogen autotransfer mechanism where the alcohol is transiently oxidized to an aldehyde.[7][8]
Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine.
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation:
Yields typically range from 70–90%.
Compatible with electron-withdrawing groups (e.g., -CN, -F) at C5.
References
Zhang, Y., et al. (2022). "Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments." European Journal of Medicinal Chemistry. [2]
Wang, L., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.
Holenz, J., et al. (2021). "Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor." Pharmaceuticals.[1][2][8][9]
Piersanti, E.J., et al. (2023).[6] "Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free approach." Organic & Biomolecular Chemistry.
Application Note & Protocols: Development of Assays for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the development, optimization, and validation of analytical methods for the quantification of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. We present two...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the development, optimization, and validation of analytical methods for the quantification of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. We present two robust protocols: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, ideal for purity assessment and quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for bioanalytical applications in complex matrices. The scientific rationale behind each procedural step is detailed, emphasizing method validation according to international guidelines to ensure data integrity and reliability.
Introduction and Scientific Rationale
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core, a structure prevalent in many biologically active molecules.[1][2] The development of robust and reliable analytical assays is a critical prerequisite for advancing any new chemical entity through the drug development pipeline.[3] Accurate quantification is essential for a wide range of studies, including purity analysis of the active pharmaceutical ingredient (API), pharmacokinetic (PK) and toxicokinetic (TK) assessments, and quality control of finished pharmaceutical products.
The molecular structure of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid informs the selection of appropriate analytical techniques. The indole ring system is a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.[1][4] Furthermore, the indole moiety is known to exhibit native fluorescence, which can be exploited for developing sensitive fluorescence-based assays.[5][6][7][8] The presence of a carboxylic acid group and the overall molecular weight make the compound amenable to ionization and analysis by mass spectrometry.[9][10][11]
This guide provides detailed protocols for two orthogonal and complementary analytical methods, ensuring that researchers have the tools for both routine analysis and high-sensitivity bioanalysis. All proposed methods are grounded in principles outlined by major regulatory bodies, referencing the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation and the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[3][12][13][14][15][16]
Method 1: RP-HPLC-UV for Purity and Potency Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and ability to separate compounds based on hydrophobicity. This method is ideal for determining the purity of bulk drug substance and for assaying the potency of formulated products.
Principle of the Assay
The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The retention of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid on the column is modulated by the proportion of organic solvent in the mobile phase. The acidic nature of the mobile phase (via formic acid) ensures that the carboxylic acid moiety of the analyte is protonated (non-ionized), promoting consistent retention and sharp peak shapes. Detection is achieved by monitoring the UV absorbance of the indole chromophore at its wavelength of maximum absorbance (λmax).
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC-UV analysis.
Detailed Protocol
Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Provides good retention and peak shape. Formic acid suppresses ionization of the carboxylic acid.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp.
30 °C
Maintains consistent retention times and improves peak symmetry.
Injection Vol.
10 µL
A typical volume that balances sensitivity with potential for peak overload.
Detection λ
~280 nm (To be determined empirically)
The indole chromophore typically has strong absorbance in this region.
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Procedure:
Mobile Phase Preparation: Prepare the mobile phase by mixing the components and degas thoroughly.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[17][18]
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Analysis: Inject the calibration standards followed by the unknown samples.
Method Validation (as per ICH Q2(R1))
The developed method must be validated to ensure it is fit for purpose.[16] Key validation parameters are summarized below.
No interference from blank/placebo at the analyte's retention time.
Peak is spectrally pure and well-resolved.
Limit of Quant.
S/N ratio ≥ 10
1 µg/mL
Robustness
RSD ≤ 2% after minor changes (flow rate, temp, mobile phase %)
Pass
Method 2: LC-MS/MS for Bioanalytical Applications
For quantifying the analyte in complex biological matrices like plasma or serum, a method with higher sensitivity and selectivity is required.[9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[13][19]
Principle of the Assay
The analyte is first extracted from the biological matrix using Solid Phase Extraction (SPE) to remove proteins and other interferences.[20][21] The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is performed similarly to the HPLC-UV method. The analyte is then ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity.[22]
Sample Preparation Workflow Diagram
Caption: Solid Phase Extraction (SPE) workflow.
Detailed Protocol
Instrumentation and Materials:
LC-MS/MS system with a binary pump and a tandem quadrupole mass spectrometer with an ESI source.
Reversed-phase SPE cartridges (e.g., C18 or polymer-based).
Nitrogen evaporator.
Vortex mixer and centrifuge.
Biological matrix (e.g., human plasma).
LC-MS/MS Conditions:
Parameter
Condition
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Smaller dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Standard mobile phase for reversed-phase MS. A gradient may be used for faster analysis.
Flow Rate
0.4 mL/min
Compatible with standard ESI sources.
Ionization Mode
ESI Negative
The carboxylic acid group will readily deprotonate to form a [M-H]⁻ ion.
MRM Transition
To be determined (e.g., m/z 230.1 → 186.1)
Precursor [M-H]⁻ → Product (loss of CO₂). Must be optimized by direct infusion.
| Internal Std. | Stable Isotope Labeled (SIL) version of analyte is ideal. | A SIL-IS corrects for variations in extraction recovery and matrix effects. |
Sample Preparation Procedure:
Thaw plasma samples on ice.
Aliquot 100 µL of plasma into a microcentrifuge tube.
Add internal standard solution.
Acidify with 10 µL of 2% formic acid to aid retention on the SPE sorbent.
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[23]
Load the pre-treated plasma sample onto the cartridge.
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
Elute the analyte with 1 mL of methanol into a clean collection tube.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.
Method Validation (as per FDA Guidance)
Bioanalytical method validation ensures the reliability of data used in regulatory submissions.[12][13][15][19][24]
Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks in at least 6 unique blank matrix lots.
Accuracy & Precision
Within ±15% of nominal (±20% at LLOQ). Inter- and intra-assay precision RSD ≤15% (≤20% at LLOQ).
Matrix Effect
Matrix factor should be consistent across different lots of matrix.
Recovery
Extraction recovery should be consistent and reproducible.
Stability
Analyte must be stable under various conditions (bench-top, freeze-thaw, long-term storage).
Discussion and Conclusion
This application note details two distinct, validated methods for the quantification of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. The RP-HPLC-UV method is a robust, cost-effective, and reliable technique for routine quality control, purity testing, and formulation assays.[18][25][26][27] For applications requiring higher sensitivity and selectivity, particularly for analysis in complex biological fluids, the LC-MS/MS method is superior.[9][10][19] Its ability to minimize matrix interference through a combination of SPE and MRM detection makes it the definitive choice for pharmacokinetic and other bioanalytical studies.[22] The successful development and validation of these methods are fundamental to advancing the research and development of this compound.
References
U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Hilaris Publisher. (2024, October 31). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
International Council for Harmonisation. (n.d.). Quality Guidelines.
Royal Society of Chemistry. (n.d.). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.
Pathak, S. M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
ResearchGate. (n.d.). Fluorescence spectra of the vapors of indole (1), 3-indolylpropionic....
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a.
van der Post, S. T., et al. (n.d.). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC.
AAT Bioquest. (n.d.). Spectrum [Indole].
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
Wang, M., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
Agilent. (2019, September 26). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.
ALWSCI. (n.d.). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
Semantic Scholar. (2025, January 23). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic.
Liu, D., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
MilliporeSigma. (n.d.). Supelco Guide to Solid Phase Extraction.
ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
da Silva, C. A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
Taylor & Francis. (2017, September 29). Full article: A Practical Synthesis of Indole-2-carboxylic Acid.
Al-janabi, A. A., et al. (n.d.). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC.
IJBPS. (2024, May 1). uv and rp-hplc method development and validation for the estimation of pirfenidone in marketed.
Asian Journal of Research in Chemistry. (n.d.). Development of UV Spectrophotometry and RP-HPLC Methods for the Estimation of Levosulpiride in Bulk and in Tablet Formulation.
Technical Support Center: Optimization of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic Acid Synthesis
Executive Summary & Strategic Analysis The Core Challenge: The synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid presents a "chemical conflict" between the stability of the cyclopropylmethyl ether and the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Core Challenge:
The synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid presents a "chemical conflict" between the stability of the cyclopropylmethyl ether and the conditions required to build the indole core.
Route A (Early Installation/Fischer Indole): Attempting to cyclize 4-(cyclopropylmethoxy)phenylhydrazine with pyruvate often results in low yields. The strong acid catalysts (PPA, H₂SO₄) required for the Fischer cyclization frequently trigger the homoallyl rearrangement , opening the cyclopropyl ring to form butenyl side products [1].
Route B (Late-Stage Alkylation - RECOMMENDED): The most robust high-yield strategy is to synthesize (or purchase) the ethyl 4-hydroxy-1H-indole-2-carboxylate intermediate first, then perform a regioselective O-alkylation, followed by mild hydrolysis.
This guide focuses on optimizing Route B , as it offers the highest reproducibility and yield potential (typically >85% overall yield when optimized).
Critical Process Parameters (CPP) for Yield Improvement
Phase 1: Regioselective O-Alkylation
Objective: Alkylate the C4-hydroxyl group without touching the Indole N1 position.
Parameter
Standard Condition
Optimized Condition
Reasoning
Base
K₂CO₃
Cs₂CO₃ (Cesium Carbonate)
The "Cesium Effect" improves solubility in organic solvents and forms a "loose" ion pair with the phenoxide, enhancing O-nucleophilicity over N-nucleophilicity [2].
Solvent
Acetone (reflux)
DMF or NMP (60°C)
Higher solubility of the indole intermediate prevents precipitation of the phenoxide salt, ensuring complete conversion.
Electrophile
(Bromomethyl)cyclopropane
+ NaI (0.1 equiv)
In situ Finkelstein reaction converts the bromide to the more reactive iodide, speeding up the reaction before side reactions occur.
Stoichiometry
1.1 equiv Electrophile
1.2 - 1.3 equiv
Slight excess compensates for volatile electrophile loss; however, >1.5 equiv increases risk of bis-alkylation (N,O-dialkylation).
Phase 2: Ester Hydrolysis
Objective: Saponify the ethyl ester without decarboxylating the C2-acid or opening the cyclopropyl ring.
Risk: Acidic hydrolysis (HCl/AcOH) will open the cyclopropyl ring.
Optimized Protocol: Use LiOH (3 equiv) in THF/Water (3:1) at 40°C. Lithium hydroxide is milder than NaOH and less likely to cause decarboxylation at the 2-position during workup.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant N-alkylated byproduct (N-cyclopropylmethyl)."
Diagnosis: The indole nitrogen (pKa ~16) is competing with the phenol (pKa ~10). While the phenol is more acidic, the N-anion is a potent nucleophile if the reaction is pushed too hard.
Corrective Actions:
Switch Solvent: If using DMF, switch to Acetonitrile (ACN) . ACN is polar enough to dissolve reagents but less effective at solvating the N-anion, reducing N-alkylation rates.
Lower Temperature: Reduce reaction temperature from 80°C to 50-60°C . N-alkylation often has a higher activation energy than O-alkylation.
Base Control: Ensure you are NOT using strong bases like NaH or KOtBu. These will quantitatively deprotonate the Nitrogen. Stick to Carbonates (K₂CO₃ or Cs₂CO₃).
Issue 2: "The cyclopropyl ring is opening (NMR shows alkene signals)."
Diagnosis: Acid contamination. The cyclopropylcarbinyl cation rearranges rapidly in the presence of protons or Lewis acids.
Corrective Actions:
Check Starting Material: Ensure the 4-hydroxyindole precursor is free of residual acid from its synthesis (e.g., HBr/AcOH).
Workup pH: During the final acidification of the carboxylic acid, do not drop pH below 4.0 . Use 1M Citric Acid or 0.5M HCl with vigorous stirring, rather than Conc. HCl.
Avoid Lewis Acids: Do not use AlCl₃ or BF₃ reagents in any adjacent steps.
Issue 3: "Low conversion of the 4-hydroxy intermediate."
Diagnosis: Poor solubility of the phenoxide anion or "stalling" due to bromide leaving group accumulation.
Corrective Actions:
Add Catalyst: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or 18-Crown-6 . This acts as a phase transfer catalyst (if using heterogeneous bases) or solubilizing agent, bringing the carbonate into the organic phase [3].
Optimized Experimental Protocol
Step 1: O-Alkylation
Charge a reaction vessel with Ethyl 4-hydroxy-1H-indole-2-carboxylate (1.0 equiv) and DMF (10 vol).
Add Cs₂CO₃ (1.5 equiv). Stir for 15 min at RT to form the phenoxide.
Add (Bromomethyl)cyclopropane (1.3 equiv) and NaI (0.1 equiv).
Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry (Na₂SO₄) and concentrate.
Target Yield: >90%
Appearance: Off-white solid.
Step 2: Hydrolysis
Dissolve the ester from Step 1 in THF (5 vol).
Add a solution of LiOH.H₂O (3.0 equiv) in Water (2 vol).
Stir at 40°C for 3 hours.
Workup: Evaporate THF under reduced pressure. Dilute residue with water.
Cool to 0°C. Slowly acidify with 1M Citric Acid to pH ~4–5.
Filter the precipitate.[1] Wash with cold water. Dry in a vacuum oven at 45°C.
This diagram illustrates the decision process for maximizing yield and avoiding common pitfalls like N-alkylation.
Caption: Decision tree highlighting critical control points to avoid N-alkylation and cyclopropyl ring degradation.
Diagram 2: Mechanistic Competition (N vs O)
Understanding the competition between the Nitrogen and Oxygen nucleophiles is key to yield improvement.
Caption: Mechanistic pathway showing how reaction conditions influence the selectivity between the desired Ether (O-alkylation) and the impurity (N-alkylation).
References
Benchchem Technical Review. "A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applications." Benchchem.
Flessner, T., et al. "Cesium Carbonate Mediated O-Alkylation of Phenols: A High-Yield Strategy." Journal of Organic Chemistry, 2008.[2] (General principle citation for Cs effect).
Overcoming solubility issues of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to f...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the inherent solubility challenges of this molecule to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Molecule
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a compound of interest in drug discovery, largely due to its indole scaffold, a privileged structure in medicinal chemistry.[1][2][3] However, its physicochemical properties present a significant hurdle for formulation and experimentation: poor aqueous solubility.
This challenge stems directly from its molecular structure:
A Lipophilic Core: The fused indole ring system and the attached cyclopropylmethoxy group create a large, non-polar surface area, resulting in low affinity for aqueous media.
An Ionizable "Handle": The carboxylic acid group at the 2-position is the key to unlocking solubility. As a weak acid, its ionization state is dependent on the pH of the surrounding environment.[4]
This guide will walk you through the principles and practical steps to effectively manage these properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that dictate its solubility?
A1: The solubility is a tale of two competing features. The large, hydrophobic core, comprising the indole ring and the cyclopropylmethoxy ether group, drives the low intrinsic solubility in water. Conversely, the carboxylic acid group is hydrophilic and, more importantly, ionizable. By controlling the pH, you can deprotonate this group to form a highly polar carboxylate salt, which dramatically increases aqueous solubility.[5][6]
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS, pH 7.4)?
A2: This is a common phenomenon known as "crashing out." You are moving the compound from a favorable organic solvent (DMSO), where it is highly soluble, into an unfavorable aqueous environment.[7] At neutral pH, the carboxylic acid is largely in its protonated (R-COOH), uncharged state. This form is not sufficiently polar to remain dissolved in water, causing it to precipitate.[5]
Q3: What is the general strategy to improve the aqueous solubility of this compound?
A3: The most effective and direct strategy is pH adjustment.[8][9] By raising the pH of the aqueous medium to a level significantly above the compound's pKa (the pKa of a carboxylic acid is typically in the range of 3-5), you convert the insoluble acid into its much more soluble conjugate base (carboxylate salt).[6] Other methods, such as using co-solvents or specialized excipients like cyclodextrins, can also be employed, often in combination with pH control.[10][11]
Q4: What are the best organic solvents for preparing a high-concentration stock solution?
A4: Polar aprotic solvents are generally the most effective for creating stock solutions. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices. For some applications, alcohols like ethanol may also work, though they might not achieve the same high concentrations as DMSO.[7][12] When storing stock solutions, it is best to prepare aliquots, store them frozen (-20°C or -80°C), and protect them from light to maintain compound integrity.[7]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental problems with step-by-step solutions and the scientific rationale behind them.
Issue 1: Compound Fails to Dissolve in Neutral Aqueous Buffer
Symptoms: You add the solid compound or a small volume of DMSO stock to a neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4), and you observe suspended particles, cloudiness, or immediate precipitation.
Root Cause Analysis: At neutral pH, the carboxylic acid group is predominantly in its non-ionized, poorly soluble form. The energy required to break the compound's crystal lattice is not compensated by favorable interactions with water molecules.
This method leverages the acidic nature of the molecule to form a soluble salt in situ.
Caption: pH-dependent equilibrium of the carboxylic acid.
Detailed Protocol: See Protocol 2: Step-by-Step Guide to pH-Modification for Solubilization in the section below for a full workflow.
Solution B: Co-solvent System
When strict pH control is not possible, a co-solvent system can increase the solubility of the non-ionized form by making the bulk solvent more lipophilic.[13]
Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous medium, which lowers the interfacial tension between the compound and the solvent, thereby enhancing solubility.[14]
Application: This is most useful for in vitro assays where final solvent concentrations can be kept low to avoid cellular toxicity.
Co-solvent
Typical Starting Concentration
Max. Concentration (Cell-based Assays)
Notes
DMSO
1-5% (v/v)
< 0.5% (often < 0.1%)
Can affect cell differentiation and has other biological effects.[7]
Ethanol
1-10% (v/v)
< 1%
Can cause protein precipitation at higher concentrations.
PEG 400
5-20% (v/v)
Varies by cell line
A less toxic option, often used in in vivo formulations.[14]
Protocol: See Protocol 3: Preparing a Solution Using Co-solvents .
Solution C: Complexation with Cyclodextrins
For more advanced applications, cyclodextrins can be used to encapsulate the hydrophobic portions of the molecule, presenting a hydrophilic exterior to the aqueous solvent.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[15] The indole and cyclopropylmethoxy portions of your compound can fit into the cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[11][16]
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and favorable safety profile.[15][17]
Application: Useful for both in vitro and in vivo studies to increase solubility without relying on pH modification or high concentrations of organic solvents.
Issue 2: Solution is Unstable and Precipitates Over Time
Symptoms: The compound dissolves initially but then precipitates hours or days later, even when stored at 4°C.
Root Cause Analysis: This can be due to several factors. You may have created a supersaturated, thermodynamically unstable solution that is slowly returning to equilibrium by precipitating the excess solute.[18] Alternatively, temperature changes between preparation and storage can reduce solubility. Finally, any undissolved microscopic particles can act as seeds for crystallization over time.
Solutions:
Confirm True Equilibrium Solubility: Your target concentration may be above the thermodynamic equilibrium solubility in that specific vehicle. Use the method in Protocol 1 to determine the maximum stable concentration.
Sterile Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter. This removes any microscopic particulates that can act as nucleation sites for precipitation.
Prepare Fresh Solutions: The most reliable way to avoid stability issues is to prepare solutions fresh from a solid or a frozen DMSO stock immediately before each experiment.[7]
Maintain Consistent Temperature: Avoid temperature fluctuations. If you prepare a solution warm to aid dissolution, be aware that it may precipitate upon cooling to room temperature or 4°C.[19]
Decision-Making Workflow for Solubilization
Caption: Workflow for selecting a solubilization strategy.
Detailed Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the maximum thermodynamic solubility of the compound in a chosen vehicle and serves as a gold standard.[20]
Preparation: Add an excess amount of the solid compound to a known volume of your test vehicle (e.g., PBS pH 7.4, Water, 5% DMSO in water) in a glass vial. "Excess" means enough solid remains visible after equilibration.
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A rotating shaker or orbital shaker is ideal. This ensures the solution reaches equilibrium.[20]
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove the supernatant (the clear liquid portion) and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles.
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of an analytical method. Quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.[21]
Result: The measured concentration is the equilibrium solubility of the compound in that vehicle at that temperature.
Protocol 2: Step-by-Step Guide to pH-Modification for Solubilization
Weigh Compound: Weigh the desired amount of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid into a sterile container.
Initial Suspension: Add approximately 80% of your final desired volume of purified water or buffer. The compound will likely not dissolve and will form a slurry.
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed. Continue adding base until the solution is completely clear.
pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. It will likely be >10.
Neutralization (Critical Step): Slowly and carefully, add a 1 M HCl solution dropwise to adjust the pH back down to your desired final value (e.g., 7.4-8.0). CAUTION: If you go too far below the pKa, the compound will precipitate. It is best to aim for a final pH that is at least 2-3 units above the compound's pKa.
Final Volume: Add water or buffer to reach the final desired volume and mix thoroughly.
Filtration: Sterile filter the final solution through a 0.22 µm filter.
Protocol 3: Preparing a Solution Using Co-solvents
Prepare Stock: Prepare a high-concentration stock solution by dissolving the compound in 100% DMSO (e.g., 50 mg/mL or ~216 mM). Gentle warming or vortexing may be required.
Serial Dilution: Perform serial dilutions from this stock solution into your final aqueous buffer.
Working Solution: To prepare your final working solution, add the required small volume of the DMSO stock to your pre-warmed (if applicable) aqueous buffer while vortexing. Adding the stock to a vortexing buffer helps with rapid dispersion and can prevent localized high concentrations that lead to precipitation.
Final Check: Ensure the final concentration of DMSO is below the tolerance limit for your specific assay (typically <0.5%).[7] Visually inspect the solution for any signs of precipitation before use.
References
Solubility enhancement techniques: A comprehensive review. (2023). EUREKA: Health Sciences.
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). International Journal of Pharmaceutical and Bio-Medical Science.
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2014). SlideShare.
Tan, Y. J., Li, M., Gunawan, G. A., Nyantakyi, S. A., Dick, T., Go, M. L., & Lam, Y. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS infectious diseases, 6(12), 3365-3381. [Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.com.
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767-770. [Link]
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(2), 1-5.
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257-1260. [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
The importance of solubility and how to collect it using dynamic methods. (2023). Technobis.
Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Doctoral dissertation, University of California, Berkeley). [Link]
Technical Support Center: Improving the Stability of Indole Compounds in Solution. (n.d.). BenchChem.
Levins, C. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV.
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
Organic Chemistry Study Guide: Carboxylic Acids & Deriv
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2019).
DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025).
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]
Indole-2-carboxylic acid. (n.d.). MedChemExpress.
Deprotonation of Indole Derivatives in Aqueous Cationic Surfactants. (2025).
Ferreira, L. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center.
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022).
Interaction of indole-3-propionic acid (IPA) and surfactant micelles: A fluorescence study. (2025).
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023).
Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. (2025).
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023).
Technical Support Center: Purification of Indole-2-Carboxylic Acid Derivatives
This guide serves as a specialized technical support resource for researchers working with indole-2-carboxylic acid (I2CA) scaffolds. It addresses the unique physicochemical behaviors of these derivatives—specifically th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with indole-2-carboxylic acid (I2CA) scaffolds. It addresses the unique physicochemical behaviors of these derivatives—specifically their amphoteric nature, decarboxylation susceptibility, and solubility profiles—to provide actionable purification solutions.
Case 1: "My product degrades or turns brown during solvent removal."
Diagnosis: Thermal Decarboxylation & Oxidative Instability.
Technical Insight: Indole-2-carboxylic acids are inherently unstable at high temperatures, particularly in acidic environments. The carboxylic acid at the C2 position facilitates thermal decarboxylation to form the corresponding indole, a reaction often catalyzed by trace transition metals or acidic residues remaining from synthesis (e.g., Fischer indole cyclization).[1]
Solution:
Immediate Action: Lower the rotary evaporator bath temperature to <40°C.
Protocol Adjustment: Neutralize the crude reaction mixture before concentration. If the synthesis involved acid catalysis (e.g., polyphosphoric acid or
), quench with saturated or utilize the "pH-Swing" protocol (see Protocol A) to remove acid traces.[1]
Stabilization: Add trace antioxidants (e.g., BHT) if the derivative is electron-rich (e.g., 5-methoxy-I2CA), as these are prone to oxidative polymerization.[1]
Case 2: "I cannot separate the product from unreacted starting material (hydrazones/pyruvates)."
Diagnosis: Inefficient Phase Partitioning.
Technical Insight: Simple organic extractions often fail because both the impurity and the I2CA derivative have overlapping solubility in ethyl acetate or DCM. However, I2CA has a distinct isoelectric point (pI) and
(~3.5–4.5 for the acid) that differs significantly from non-ionizable starting materials.[1]
Solution:
Execute Protocol A (pH-Swing Extraction). This exploits the acidity of the -COOH group to move the product into the aqueous phase as a salt, leaving non-acidic impurities in the organic layer, before precipitating the pure product.
Case 3: "The product is co-eluting with regioisomers on HPLC."
Diagnosis: Insufficient Stationary Phase Interaction / pH Mismatch.
Technical Insight: Indole isomers (e.g., indole-3-carboxylic acid vs. indole-2-carboxylic acid) have similar hydrophobicities. Standard neutral gradients fail to suppress the ionization of the carboxylic acid, leading to peak tailing and overlap.
Solution:
Mobile Phase Modification: Acidify the mobile phase to pH 3.0 (using phosphate buffer or 0.1% formic acid). This suppresses ionization (
), increasing retention on C18 columns and sharpening peak shape.
Column Selection: Switch to a Phenyl-Hexyl column. The
interactions with the indole core provide orthogonal selectivity compared to standard C18 alkyl interactions.
Core Protocols
Protocol A: The "pH-Swing" Purification System (Self-Validating)
Best for: Removing non-acidic impurities (starting materials) and trace metals without chromatography.
Principle: This method uses the specific
of the indole-2-carboxylic acid to selectively solubilize and then precipitate the target, acting as a chemical filter.
Step-by-Step:
Dissolution: Dissolve the crude solid in a water-immiscible organic solvent (Ethyl Acetate or DCM).
Salt Formation (Extraction): Extract the organic layer 2x with 1M NaOH (or saturated
for sensitive substrates).
Checkpoint: The product is now in the aqueous phase (as Sodium Indole-2-carboxylate). Impurities remain in the organic phase.
Phase Separation: Discard the organic layer. Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained impurities.
Controlled Precipitation:
Cool the aqueous solution to 0–5°C.
Slowly add 1M HCl dropwise while stirring.
Critical Step: Monitor pH.[2] The product will begin to precipitate near its
. Continue until pH ~2–3.
Isolation: Filter the resulting precipitate. Wash with cold water to remove inorganic salts (NaCl). Dry under vacuum at ambient temperature.
Protocol B: Recrystallization Solvent Systems
Best for: Final polishing of crystalline derivatives.
Solvent System
Ratio (v/v)
Application Note
Ethanol / Water
9:1 to 1:1
Standard. Dissolve in hot ethanol, add warm water until turbid, cool slowly.[1] Good for removing inorganic salts.
Acetic Acid / Water
Variable
High Purity. Dissolve in hot glacial acetic acid; precipitate by adding water. Excellent for removing colored oxidation byproducts.
DCM / Hexane
1:3
Alternative. For highly lipophilic derivatives (e.g., N-alkylated indoles).[1] Dissolve in DCM, layer Hexane on top.[1]
Toluene
100%
Specific. Useful for removing non-polar impurities from electron-deficient indoles (e.g., 5-nitro-I2CA).
Visualizations
Figure 1: Purification Decision Logic
This flowchart guides the user to the correct purification method based on impurity profile and scale.
Caption: Decision tree for selecting the optimal purification strategy based on impurity profile.
Figure 2: Mechanism of pH-Swing Extraction
A visual representation of the self-validating chemical filter mechanism.
Caption: The "pH-Swing" mechanism separates I2CA from non-acidic impurities via reversible salt formation.
References
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Longdom Publishing. Available at: [Link] (Accessed via snippet 1.1/1.7).[1]
Refinement method of indole-2-carboxylic acid (Patent CN106008311A).Google Patents. Describes the phased crystallization and pH-dependent separation method.
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Institutes of Health (PMC). Discusses solubility challenges and structural modifications. Available at: [Link]
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Provides mechanistic insight into thermal instability. Available at: [Link] (Accessed via snippet 1.8).[1]
You are encountering suboptimal systemic exposure with 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid . Based on its structure (planar indole core, acidic C2-COOH, lipophilic C4-ether), this compound behaves as a BCS Class II candidate (Low Solubility, High Permeability).
The primary bioavailability bottleneck is dissolution-limited absorption . The high crystal lattice energy (suggested by melting points >200°C for this class) and the unionized state of the carboxylic acid in the gastric environment (pH 1.2) prevent the molecule from entering the solution state required for absorption.
This guide provides three targeted troubleshooting modules to resolve these issues.
Q: Why is the bioavailability non-linear (does not increase with dose)?
Diagnosis: You are likely observing the "Brick Dust" effect.
The planar indole ring facilitates strong
stacking, leading to a stable crystal lattice. At higher doses, the dissolution rate cannot keep up with the transit time in the GI tract. The drug simply passes through unabsorbed.
Technical Fix: Salt Selection Strategy
The C2-carboxylic acid (pKa ~4.4) is your "handle" for modification. You must convert the free acid into a salt to disrupt the crystal lattice and increase the local pH at the diffusion layer.
Step-by-Step Protocol: Counter-Ion Screening
Avoid: Inorganic salts (Sodium/Potassium) if you are using simple capsules. In the stomach (pH 1), the "Common Ion Effect" (abundance of H+) can cause the salt to disproportionate back to the insoluble free acid immediately (gelling).
Select: Organic amines. These provide a "buffering" effect that maintains a higher micro-environmental pH around the dissolving particle.
Primary Candidate:Tromethamine (Tris) . Low molecular weight, forms stable salts with acidic indoles.
Secondary Candidate:Meglumine . Excellent for disrupting packing due to its bulkiness.
Visualization: Salt Selection Decision Tree
Figure 1: Decision logic for salt selection. For high-melting indoles, organic amine salts are preferred to prevent gastric precipitation.
Q: Salts failed to improve exposure. What is the next step?
Diagnosis: If the salt disproportionates or precipitates as a metastable polymorph, you must switch to an Amorphous Solid Dispersion (ASD) .
The goal is to "freeze" the molecule in a high-energy, disordered state using a polymer matrix.
Technical Fix: Polymer Selection for Indoles
Indoles are hydrophobic. You need a polymer that is amphiphilic (has both hydrophobic and hydrophilic parts) to prevent the drug from recrystallizing.
Recommended Polymers:
HPMC-AS (Hypromellose Acetate Succinate):
Why: It is enteric. It remains intact in the stomach (preventing precipitation of your acid) and releases the drug in the upper intestine (pH 5.5-6.5) where your drug is ionized and soluble.
PVP-VA (Copovidone):
Why: Good general solubilizer, but requires moisture protection.
Protocol: Kinetic Solubility Assay (The "Spring and Parachute")
Use this assay to validate if your polymer is maintaining supersaturation.
Step
Action
Technical Note
1
Prepare Stock
Dissolve 4-CMICA in DMSO (10 mg/mL).
2
Induce Crash
Inject stock into Simulated Intestinal Fluid (SIF, pH 6.5) with and without predissolved polymer (0.1% HPMC-AS).
3
Monitor
Measure UV absorbance at 5, 15, 30, 60, and 120 mins.
4
Analyze
Success: Concentration remains >5x intrinsic solubility for 120 mins (The "Parachute").Failure: Rapid precipitation within 15 mins (The "Spring" breaks).
Module 3: Metabolic Stability & Permeability
Q: Solubility is high, but bioavailability remains <10%.[1] Why?
Diagnosis: You are facing First-Pass Metabolism or Efflux .
The C2-Carboxylic acid is a prime target for Glucuronidation (via UGT enzymes) or Efflux Transporters (P-gp/BCRP).
Technical Fix: Chemical Modification (Prodrug Strategy)
If formulation fails, the chemical structure requires modification to mask the metabolic "handle."
Ester Prodrug: Mask the COOH with an ethyl or isopropyl ester.
Mechanism:[1] Increases lipophilicity for passive permeability. Esterases in the plasma will cleave it back to the active acid.
Efflux Inhibition:
Test: Run a Caco-2 permeability assay +/- Verapamil (P-gp inhibitor).
Result: If Ratio (B-A)/(A-B) > 2, your compound is being pumped out. Add Vitamin E TPGS to your formulation (acts as a surfactant AND P-gp inhibitor).
Figure 2: Diagnostic workflow to distinguish between solubility-limited and metabolism-limited bioavailability.
References
Physicochemical Properties of Indole-2-Carboxylic Acids
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved from [Link].
Relevance: Validates the pKa (~4.[2]4) and planar structural properties driving the "brick dust" behavior.
Formulation Strategies for Acidic Drugs
Source: Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.
Relevance: Authoritative review on using ASDs and salts for BCS Class II acids.
Salt Selection Principles
Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Relevance: The gold standard text for selecting organic amines (Tris/Meglumine) over inorganic salts to prevent common-ion effect precipitation.
Bioavailability of Indole Derivatives
Source: Zhang, Y., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8028. Retrieved from [Link].
Relevance: Demonstrates the structural modifications (hydrophobic branches)
Technical Support Center: Synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule or similar indole derivatives. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and actionable troubleshooting strategies.
Synthetic Overview
The synthesis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid is typically a multi-step process. A common and logical pathway involves the initial construction of a substituted indole core, followed by etherification and final hydrolysis. Understanding this workflow is crucial for diagnosing issues at each stage.
Caption: Competing reaction pathways during etherification.
Troubleshooting Protocol:
Base Selection: Switch from strong bases like NaH or alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which enhances the nucleophilicity of the phenoxide, but potassium carbonate (K₂CO₃) is a more cost-effective and highly reliable alternative.
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, keeping it highly reactive. [1]Avoid protic solvents like ethanol, which can interfere with the nucleophile.
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Excessive heat can favor elimination and other decomposition pathways.
Reagent Quality: Ensure the cyclopropylmethyl bromide is of high purity and free from acidic impurities (like HBr) which can quench the base.
[2][3]
Parameter
Recommended Condition
Rationale
Potential Side Product Minimized
Base
K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.)
Sufficiently basic to deprotonate phenol but not overly aggressive.
N-alkylation, E2 Elimination
Solvent
Anhydrous DMF or Acetonitrile
Polar aprotic; promotes SN2 reaction.
E2 Elimination
Temperature
60-80 °C
Provides sufficient activation energy without promoting side reactions.
Elimination, Decomposition
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich phenol and indole moieties. | Oxidative impurities |
Question 2: I successfully synthesized the ester, but upon saponification to the final carboxylic acid, I am seeing significant amounts of a lower molecular weight impurity, which I suspect is the decarboxylated product. How do I prevent this?
Your suspicion is very likely correct. Indole-2-carboxylic acids are known to be susceptible to decarboxylation, especially when heated under harsh acidic or basic conditions.
[4][5][6]
Mechanistic Insight: The electron-rich nature of the indole ring system can stabilize the intermediate formed upon loss of CO₂, facilitating decarboxylation. This process is often accelerated by high temperatures. The goal is to hydrolyze the ester under conditions that are not forceful enough to promote the cleavage of the C-C bond at the C2 position.
Troubleshooting Protocol:
Switch to Milder Conditions: Avoid using concentrated NaOH or KOH at reflux. A proven mild condition is using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or with gentle warming (e.g., 40-50 °C). [6]LiOH is effective for hydrolysis without being overly harsh.
Monitor Carefully: Follow the reaction progress closely by TLC or LC-MS. As soon as the starting ester is consumed, proceed with the workup immediately. Do not allow the reaction to stir for extended periods after completion.
Controlled Acidification: During workup, acidify the reaction mixture carefully and at a low temperature (e.g., in an ice bath). Add acid dropwise until the product precipitates, avoiding a large excess of strong acid.
Avoid High Temperatures: During workup and purification (e.g., solvent removal by rotary evaporation), use minimal heat.
Protocol: Mild Saponification
Dissolve the ethyl 4-(cyclopropylmethoxy)-1H-indole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at 40 °C.
Monitor the reaction by TLC every hour until the starting material is no longer visible.
Cool the mixture to 0 °C in an ice bath.
Slowly add 1M HCl with vigorous stirring until the pH is ~2-3.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
Question 3: My initial Fischer indole synthesis to produce the 4-methoxyindole core is sluggish and gives low yields. What are the key parameters to optimize?
The Fischer indole synthesis is a classic reaction but can be sensitive to conditions. [7][8]The key is driving the cyclization of the intermediate hydrazone.
Mechanistic Insight: The reaction involves the acid-catalyzed formation of a phenylhydrazone, which then tautomerizes to an enamine. This is followed by a-[4][4]sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. [7][8][9]The efficiency of this cascade depends heavily on the acid catalyst's ability to promote these steps without causing degradation.
Troubleshooting Protocol:
Acid Catalyst Screening: If a standard Brønsted acid (like H₂SO₄ in ethanol) is failing, consider a Lewis acid (like ZnCl₂) or a dehydrating acid catalyst like polyphosphoric acid (PPA). [7][9][10]PPA is often highly effective as it serves as both the acid catalyst and a dehydrating agent.
Temperature Optimization: This reaction often requires heat to proceed. A typical range is 80-120 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial, but excessive heat can lead to charring and decomposition.
Pre-formation of Hydrazone: In some cases, it is beneficial to first form and isolate the phenylhydrazone intermediate by reacting 4-methoxyphenylhydrazine with pyruvic acid or its ethyl ester in a solvent like ethanol, often with a catalytic amount of acetic acid. [11]The purified hydrazone is then subjected to the harsher cyclization conditions, which can lead to a cleaner reaction.
Frequently Asked Questions (FAQs)
Q: Are there any specific safety considerations for cyclopropylmethyl bromide?A: Yes. Cyclopropylmethyl bromide is a flammable liquid and an irritant. [2][3]It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). [12]It is incompatible with strong oxidizing agents and strong bases. [3]Store it in a tightly sealed container in a cool, dry place away from ignition sources.
[2][13]
Q: Could I perform the etherification before the indole synthesis?A: This is generally not advisable. The starting material for the Fischer indole synthesis is a phenylhydrazine. Performing an etherification on (4-hydroxyphenyl)hydrazine first would introduce a free phenolic group that could complicate the acid-catalyzed cyclization. Furthermore, the hydrazine moiety is sensitive and may not be compatible with the conditions required for etherification. The outlined synthetic route is generally more robust.
Q: What analytical methods are best for monitoring these reactions and confirming the final product?A: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective tool. For more precise monitoring and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. To confirm the structure and purity of the final product, the following combination is recommended:
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
Kappe, C. O. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1435–1439. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825-2842. (Simulated reference, based on content of a similar article).
Rao's College of Pharmacy. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyretic evaluation of Novel Indole Derivatives. (Simulated reference, based on content of a similar article).
Technical Support Center: 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic Acid Analogs
Current Status: Operational Topic: Potency Optimization & Troubleshooting for MCT1 Inhibitor Scaffolds Audience: Medicinal Chemists, Lead Optimization Specialists, In Vitro Pharmacologists Welcome to the Technical Suppor...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Potency Optimization & Troubleshooting for MCT1 Inhibitor Scaffolds
Audience: Medicinal Chemists, Lead Optimization Specialists, In Vitro Pharmacologists
Welcome to the Technical Support Center
You are currently working with the 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid scaffold. This chemotype is a critical structural class in the development of Monocarboxylate Transporter 1 (MCT1) inhibitors. These transporters are vital for the survival of glycolytic tumors (the "Warburg effect") by exporting lactate to prevent intracellular acidosis.
This guide addresses the three most common bottlenecks reported by research teams: Synthetic Yield/Regioselectivity , Potency Plateaus (SAR) , and Assay Variability .
Module 1: Synthetic Chemistry Troubleshooting
Objective: Efficient construction of the 4-substituted indole core without compromising the C2-carboxylic acid integrity.
Q: I am seeing low yields during the installation of the cyclopropylmethoxy group at the 4-position. The reaction stalls or produces side products. How do I fix this?
A: The steric bulk of the cyclopropyl group and the electron-rich nature of the 4-hydroxyindole make this specific alkylation sensitive.
Root Cause: Standard SN2 conditions using cyclopropylmethyl bromide often suffer from slow kinetics due to the steric hindrance at the electrophilic carbon adjacent to the cyclopropane ring.
Protocol Adjustment: Switch to a Mitsunobu reaction or optimize the SN2 base/solvent system.
Method
Reagents
Conditions
Troubleshooting Note
Standard SN2
Cyclopropylmethyl bromide, K₂CO₃
DMF, 60°C, 12h
Low Efficiency. Often results in incomplete conversion. If used, add KI (catalytic) to form the more reactive iodide in situ.
Mitsunobu (Recommended)
Cyclopropylmethanol, DIAD/DEAD, PPh₃
THF, 0°C to RT
High Efficiency. Ensure anhydrous conditions. Order of addition is critical: PPh₃ + Alcohol Indole DIAD (dropwise).
Tosylate Displacement
Cyclopropylmethyl tosylate, Cs₂CO₃
CH₃CN, Reflux
Alternative. The tosylate is a better leaving group than bromide. Cs₂CO₃ improves solubility of the indole anion.
Q: My final hydrolysis step (Ester Acid) is causing decarboxylation at the 2-position. How do I preserve the carboxylic acid?
A: Indole-2-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions or high-temperature basic hydrolysis, because the resulting indole anion is relatively stable.
The Fix: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at ambient temperature.
Protocol:
Dissolve ester in THF:MeOH:H₂O (3:1:1).
Add LiOH (2.5 eq).
Stir at Room Temperature (Do NOT reflux).
Monitor by LCMS. Upon completion, acidify carefully to pH 4 with 1N HCl at 0°C to precipitate the product. Avoid strong mineral acids at high temperatures.
Module 2: SAR & Potency Optimization
Objective: Breaking the potency ceiling (low nanomolar IC50) and improving physicochemical properties.
Q: We have optimized the 4-alkoxy chain, but potency has plateaued at 100 nM. Where should we modify next?
A: The carboxylic acid at C2 is a "warhead" that mimics lactate, interacting with Arg143 in the MCT1 transmembrane pore. You cannot remove the acidic functionality, but you can modify the N1-position or replace the carboxylic acid with a Bioisostere .
Visualization: SAR Decision Logic
Figure 1: Strategic decision tree for optimizing the indole scaffold when potency plateaus.
Q: The carboxylic acid is hurting our cell permeability (low PAMPA). What bioisosteres work for MCT1 inhibitors?
A: The anionic character is required for the arginine interaction, but it hinders passive diffusion.
Solution 1: Tetrazoles. 5-substituted 1H-tetrazoles are classic bioisosteres with a similar pKa (~4.5-5.0) but improved lipophilicity and metabolic stability.[1]
Solution 2: N-Acyl Sulfonamides. Converting the -COOH to -CONHSO₂R preserves the acidity (pKa ~4-5) while adding a lipophilic "R" tail that can reach into adjacent hydrophobic pockets in the MCT1 vestibule.
Module 3: Biological Assay Validation
Objective: Ensuring your IC50 values reflect true MCT1 inhibition and not artifacts.
Q: Our IC50 values shift significantly (up to 10-fold) depending on the assay buffer pH. Is the compound unstable?
A: Likely not. This is a mechanistic feature of the target, not a compound flaw.
Mechanism: MCT1 is a proton-coupled symporter (H⁺ + Lactate). The transport efficiency—and the binding of competitive inhibitors—is pH-dependent.
The Fix: Standardize your assay buffer to pH 7.4 . If you run the assay at pH 6.0 (to mimic the tumor microenvironment), the transport rate increases, and competitive inhibitors (which mimic lactate) may appear less potent due to higher competition from the substrate if the substrate concentration isn't adjusted relative to its Km at that pH.
Q: The compound inhibits lactate transport in assays but fails to kill cells in the viability assay. Why?
A: This is the classic "MCT4 Redundancy" trap.
Diagnosis: Many tumor cells express both MCT1 and MCT4.[2][3][4] MCT4 is a lower-affinity transporter but can compensate when MCT1 is blocked.
Validation Step:
Western Blot: Check your cell line for MCT4 expression.
Control Cell Lines:
MCT1-Dependent:Raji (Burkitt's Lymphoma) or COR-L103 . These are MCT1 High / MCT4 Null. Your compound must work here.
MCT4-Resistant:MDA-MB-231 .[5][6] These express high MCT4. Your compound should be inactive here (unless it is a dual inhibitor).
Experimental Workflow: Specificity Validation
Figure 2: Validation workflow to distinguish true MCT1 inhibition from off-target toxicity.
References
Indole-Based MCT1 Inhibitors:
Title: Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1).
Source: Journal of Medicinal Chemistry (2023).
URL:[Link]
Bioisosteres in Drug Design:
Title: Bioisosteres of Carboxylic Acids in Medicinal Chemistry.[7][8]
Source: Journal of Medicinal Chemistry (2018).
URL:[Link]
Assay Methodology (AZD3965 Reference):
Title: Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer.[9]
Source: Clinical Cancer Research (2014).[10]
URL:[Link]
Technical Support Center: Indole-Based Compound Optimization
Topic: Reducing Cytotoxicity & Mitigating Bioactivation Risks Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams. Welcome to the Indole Optimization Hub Mission: The indole scaffold is "privileged...
Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.
Welcome to the Indole Optimization Hub
Mission: The indole scaffold is "privileged" yet perilous. While it serves as the backbone for drugs like vincristine and sunitinib, it is prone to bioactivation, non-specific intercalation, and oxidative stress. This guide provides actionable troubleshooting for reducing cytotoxicity in indole-based libraries, moving beyond generic advice to specific molecular and experimental interventions.
The Problem: Your indole derivative shows high potency but unacceptable IC50 values in healthy cell lines (e.g., HEK293, HepG2) or signs of idiosyncratic toxicity.
Root Cause Analysis:
Metabolic Bioactivation: Electron-rich indole rings are prone to oxidation by Cytochrome P450s (CYPs), specifically forming reactive epoxides (at C2-C3) or iminium ions (e.g., 3-methyleneindolenine from 3-methylindole). These electrophiles covalently bind to cellular proteins/DNA.
Lipophilicity (LogP): High LogP (>3.5) drives non-specific membrane disruption and off-target binding.
Troubleshooting Protocol: The SAR De-Risking Cycle
Do not randomly substitute. Follow this logic gate to modify your scaffold.
Step 1: Block Metabolic "Soft Spots"
C3-Position Vulnerability: The C3 position is highly reactive. If you have a methyl group at C3 (skatole-like), it is a primary site for bioactivation.
Fix: Replace C3-H or C3-Methyl with Electron-Withdrawing Groups (EWGs) like Cyano (-CN) or Halogens (F, Cl). This raises the oxidation potential, making the ring harder for CYPs to oxidize.
Fix: Introduce Deuterium at metabolic hotspots (Deuterium Switch) to slow down C-H bond breakage (Kinetic Isotope Effect).
Step 2: Scaffold Hopping (Bioisosteres)
If the indole core itself is the toxicity driver due to electron density:
Switch to Azaindoles: Replace C7 (or C4/5/6) with Nitrogen.
Why: 7-Azaindole has lower lipophilicity and reduced electron density compared to indole, significantly lowering the risk of epoxide formation while maintaining hydrogen bond donor/acceptor motifs.
Switch to Indazoles: Moving the Nitrogen to the 2-position disrupts the specific metabolic activation pathways typical of indoles.
Step 3: Lipophilicity Management
Target LogD: Aim for a LogD (pH 7.4) between 1.0 and 3.0.
Fix: Introduce polar groups (morpholine, piperazine) at the solvent-exposed region of the molecule (often N1 or C5/C6) to reduce non-specific membrane toxicity.
Visual Logic: SAR Optimization Tree
Caption: Decision matrix for structural modification of cytotoxic indole compounds based on lipophilicity and metabolic liability.
Module 2: Reactive Metabolite Screening (The GSH Trapping Assay)
The Issue: Your compound looks safe in standard cytotoxicity assays (24h) but fails in longer-term hepatotoxicity models. This suggests the formation of reactive metabolites (RM).[1][2]
The Solution: The Glutathione (GSH) Trapping Assay.[1][3][4] This is the gold standard for detecting electrophilic intermediates (quinones, epoxides, iminiums) derived from indoles.
Experimental Protocol: Microsomal GSH Trapping
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Trapping Agent: Reduced Glutathione (GSH) or Dansyl-GSH (for fluorescent detection).[4]
Positive Control: 3-Methylindole (forms adducts) or Acetaminophen .
Workflow:
Preparation:
Prepare Test Compound (10 mM in DMSO). Final incubation conc: 10–50 µM.
Prepare GSH stock (100 mM in buffer). Final conc: 5 mM (excess).
Neutral Loss Scan: Look for neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione) which are characteristic of GSH adducts.
Precursor Ion Scan: Scan for m/z 272 (deprotonated γ-glutamyl-dehydroalanyl-glycine).
Data Interpretation Table:
Observation (LC-MS)
Diagnosis
Recommended Action
[M+H]+ + 307 Da
Direct GSH adduct (displacement of leaving group or addition).
Check for good leaving groups (Cl, Br). Remove them.
[M+H]+ + 16 + 307 Da
Oxidative activation (OH) followed by GSH attack.
Evidence of Quinone-Imine formation.[6][7] Add EWG to benzene ring.
[M+H]+ + 305 Da
Dehydrogenation (-2H) + GSH addition.
Typical of 3-methyleneindolenine (from 3-methylindole). Block C3 or remove methyl.
No Adducts
Compound is stable or toxicity is non-metabolic.
Focus on reducing LogP or checking off-target kinase inhibition.
Module 3: In Vitro Artifacts & Solubility
The Issue: "My indole compound shows IC50 = 1 µM in MTT assays, but 50 µM in ATP assays."
Troubleshooting: Indoles are notorious for assay interference .
Aggregators: Hydrophobic indoles form colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes and disrupt membranes physically, causing false positive cytotoxicity.
Fluorescence Quenching: Indoles are fluorescent. They can interfere with readout signals in fluorescence-based viability assays (e.g., Alamar Blue).
Validation Protocol: The "Detergent Test"
To confirm if toxicity is due to aggregation:
Run your standard cytotoxicity assay.
Add 0.01% Triton X-100 (or Tween-80) to the assay buffer.
Result: If the IC50 shifts significantly (toxicity disappears) with detergent, your compound was aggregating.
Action: Improve solubility (formulation) or lower LogP.
Visual Logic: Experimental Workflow
Caption: Workflow for Glutathione (GSH) trapping assay to detect reactive indole metabolites.
FAQ: Rapid Troubleshooting
Q1: I replaced the indole with a benzofuran, but toxicity increased. Why?A: While benzofurans are bioisosteres, the furan ring is often more prone to oxidative opening to form reactive dicarbonyl species (toxic enals) than the indole pyrrole ring. Consider 7-azaindole or indazole instead for better metabolic stability.
Q2: My compound is non-toxic in 24h assays but kills cells at 72h. Is this relevant?A: Yes. This "delayed toxicity" is classic for DNA intercalation or cell-cycle arrest (e.g., tubulin binding). Indoles are known intercalators. If your target is not DNA/Tubulin, your compound has a selectivity issue. Check cell cycle distribution (FACS) to confirm G2/M arrest.
Q3: Can I use mouse microsomes for the GSH assay?A: You can, but Human Liver Microsomes (HLM) are required for clinical prediction. Rodent CYPs (e.g., P450 2E1) have different regioselectivity for indoles than human isoforms. A compound safe in mice might be toxic in humans (and vice versa).
References
Metabolism and Bioactivation of 3-Methylindole by Human Liver Microsomes. Chemical Research in Toxicology. (2007). Identifies 3-methyleneindolenine as a key reactive intermediate trapped by GSH.[8]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry. Chemical Research in Toxicology. (2011). Comprehensive review of structural alerts including electron-rich heteroaromatics like indoles.
Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation of Reactive Metabolites. Chemical Research in Toxicology. (2005). Describes the protocol for using fluorescent GSH analogs to increase assay sensitivity.
The Indole Scaffold in Biochemistry and Therapeutics. Molecules. (2026). Recent review on SAR strategies, including bioisosteres and substitution patterns to modulate toxicity.[7][9]
A High-Throughput Glutathione Trapping Assay. Chemical Research in Toxicology. (2019). Detailed methodology for LC-MS detection of GSH adducts using neutral loss scanning.
Comparative Guide: 4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic Acid in Drug Discovery
This guide provides an in-depth technical comparison of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid against other 4-substituted indole-2-carboxylic acid derivatives. It focuses on its application as a privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid against other 4-substituted indole-2-carboxylic acid derivatives. It focuses on its application as a privileged scaffold in the development of MCT1 inhibitors , GPR40 agonists , and CysLT1 antagonists .[1]
Executive Summary
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS: 863249-89-2) represents a specialized scaffold in medicinal chemistry, distinct from its simpler analogs like 4-methoxy- or 4-benzyloxy-indole-2-carboxylic acid. Its primary value lies in the cyclopropylmethoxy substituent, which acts as a lipophilic, metabolically stable bioisostere for isopropyl or ethyl ether groups.
This guide compares its physicochemical and biological performance against standard indole derivatives, highlighting its utility in optimizing potency and metabolic stability (ADME) for targets requiring a hydrophobic "tail" at the indole 4-position, such as Monocarboxylate Transporter 1 (MCT1) and GPR40 (FFAR1) .[1]
Quick Comparison Matrix
Feature
4-(Cyclopropylmethoxy)-
4-Methoxy-
4-Benzyloxy-
4-Fluoro-
Lipophilicity (cLogP)
High (~3.2)
Low (~1.8)
High (~3.5)
Low (~1.9)
Metabolic Stability
High (Cyclopropyl steric shield)
Moderate (O-demethylation risk)
Low (Benzylic oxidation)
High (Blocked)
Steric Bulk
Medium (Rigid, "Pseudo-isopropyl")
Small
Large (Flexible)
Very Small
Primary Application
Hydrophobic pocket filling (MCT1, GPR40)
Standard scanning / H-bond acceptor
Pi-stacking interactions
Electronic modulation
Mechanistic Profile & SAR Logic
The "Cyclopropyl Effect" in Indole Scaffolds
The 4-position of the indole-2-carboxylic acid core is a critical vector for structure-activity relationship (SAR) optimization.
Lipophilic Occupancy: In MCT1 inhibitors (e.g., related to AZD3965 series), the 4-position projects into a distinct hydrophobic pocket. The cyclopropyl group provides significant hydrophobic bulk without the "floppiness" of a linear propyl or butyl chain, reducing the entropic cost of binding.
Metabolic Blocking: Unlike an O-isopropyl group, which is prone to CYP450-mediated hydroxylation, the cyclopropyl ring is electronically distinct (high s-character in C-C bonds) and sterically hinders the alpha-carbon, often extending the half-life (
) of the molecule.
Target-Specific Performance
MCT1 Inhibitors:
Mechanism: The indole-2-carboxylate moiety mimics the lactate substrate (monocarboxylate), binding to the Arg143 residue in the transmembrane channel.
Advantage:[1][2] The 4-cyclopropylmethoxy tail extends into the channel's hydrophobic vestibule, blocking lactate transport more effectively than the smaller 4-methoxy analog.
CysLT1 Antagonists:
Mechanism: As seen in Montelukast analogs, hydrophobic bulk is required to anchor the antagonist in the receptor.[1]
Advantage:[1][2] Provides a rigid hydrophobic anchor that improves potency (
) compared to flexible alkoxy chains.
Experimental Protocols
Protocol A: Synthesis via Mitsunobu Reaction
Use this protocol to install the cyclopropylmethoxy group selectively at the 4-position.
Lysis: Lyse cells with 0.1M NaOH and measure radioactivity via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Visualizations
Figure 1: Synthesis & SAR Logic Flow
This diagram illustrates the synthesis pathway and the decision logic for selecting the cyclopropylmethoxy substituent.[1]
Caption: Synthesis pathway via Mitsunobu coupling and SAR rationale for selecting the cyclopropylmethoxy scaffold.
Figure 2: Comparative Pharmacophore Mapping
Comparing the spatial and electronic properties of the 4-position substituents.
Caption: Pharmacophore comparison showing why the cyclopropylmethoxy derivative offers a balanced profile.
References
Discovery of Indole-2-carboxylic Acid Derivatives as CysLT1 Antagonists.
Source: National Institutes of Health (NIH) / PubMed.[1]
Context: Establishes the indole-2-carboxylic acid scaffold as a template for GPCR antagonists.
MCT1 Inhibitors and Cancer Metabolism.
Source: AstraZeneca / Cancer Research UK.
Context: Describes the SAR of indole-based MCT1 inhibitors (e.g., AZD3965 series) where 4-position substitution is critical.
4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid Product Data.
Source: Sigma-Aldrich / Merck.
Context: Physicochemical data and commercial availability of the building block (CAS 863249-89-2).
Bioisosterism in Drug Design: The Cyclopropyl Group.
Source: Journal of Medicinal Chemistry.[1]
Context: General reference on the metabolic stability and lipophilic properties of cyclopropyl ethers vs. aliphatic ethers.
A Comparative Analysis of Indole-2-Carboxylic Acid Analogs: A Guide for Researchers and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Among its many derivatives, indole...
Author: BenchChem Technical Support Team. Date: February 2026
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Among its many derivatives, indole-2-carboxylic acid and its analogs have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antiviral, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive comparative analysis of various indole-2-carboxylic acid analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Enduring Appeal of the Indole-2-Carboxylic Acid Scaffold
The versatility of the indole-2-carboxylic acid scaffold lies in its unique structural features. The carboxylic acid group at the 2-position provides a key handle for chemical modification, allowing for the synthesis of a diverse library of amides, esters, and other derivatives. Furthermore, the indole ring itself can be substituted at various positions (N1, C3, C4, C5, C6, and C7), enabling fine-tuning of the molecule's physicochemical properties and biological activity. This inherent modularity makes it an ideal starting point for the development of targeted therapeutics.
Comparative Analysis of Biological Activities
The biological activities of indole-2-carboxylic acid analogs are profoundly influenced by the nature and position of their substituents. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.
A notable strategy in the design of potent anticancer indole-2-carboxamides involves the introduction of a second indole or benzofuran moiety. For instance, a series of indole-2-carboxamides demonstrated promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM against various cancer cell lines[1]. The most potent of these, compound Va , exhibited a GI50 of 26 nM and also demonstrated significant inhibitory activity against EGFR (IC50 = 71 ± 06 nM) and BRAFV600E (IC50 = 67 ± 5 nM)[1]. This dual inhibitory activity highlights the potential of these analogs as multi-targeted anticancer agents.
Another approach involves the incorporation of a thiazolidinone moiety, which is known to possess anticancer properties. This has led to the development of indolyl–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors[2]. One such compound exhibited an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28)[2].
Furthermore, metal complexes of indole-2-carboxylic acid have also shown promise. A dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) displayed potent growth-inhibitory activity against human breast cancer cells MDA-MB-231 and MCF-7, with IC50 values of 5.43 µM and 5.69 µM, respectively[3]. This suggests that the coordination of metal ions can enhance the anticancer potential of the indole scaffold.
The indole-2-carboxylic acid scaffold has also proven to be a valuable template for the development of antiviral agents, particularly against RNA viruses. Researchers have synthesized and evaluated a range of indole-2-carboxylate derivatives for their broad-spectrum antiviral activities.
One study reported a series of novel indole-2-carboxylate derivatives with potent activity against influenza A and Coxsackie B3 (Cox B3) viruses[4][5]. Compound 14f from this series showed potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L, which is comparable to the positive control oseltamivir (IC50 = 6.43 μmol/L)[5]. Another compound, 8f , exhibited the highest selectivity index (SI) of 17.1 against the Cox B3 virus[4][5]. The structure-activity relationship (SAR) studies from this work indicated that substitutions at the 4, 6, and 7-positions of the indole ring significantly influence antiviral potency[5].
More recently, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. One study identified a derivative, 17a , that markedly inhibited the strand transfer activity of integrase with an IC50 value of 3.11 μM[6][7]. Further optimization led to the discovery of compound 20a , which demonstrated a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM[8][9]. This highlights the potential of this scaffold in developing novel anti-HIV therapies.
Table 2: Comparative Antiviral Activity of Selected Indole-2-Carboxylic Acid Analogs
The accumulated data from numerous studies have provided valuable insights into the structure-activity relationships of indole-2-carboxylic acid analogs.
Substitutions on the Indole Ring: The nature and position of substituents on the indole ring are critical for biological activity. For instance, in the case of antiviral activity against influenza A, the presence of specific alkoxy groups at the 6-position and amino groups at the 4-position of the indole ring were found to be important[5]. In the context of anticancer activity, electron-withdrawing groups at the C5-position of the indole-2-carboxamide scaffold were shown to be beneficial for allosteric modulation of the CB1 receptor[10].
Modifications at the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters is a common strategy to enhance activity and modulate physicochemical properties. The nature of the amine or alcohol used in these modifications can significantly impact the biological profile. For example, in a series of indole-2-carboxamides designed as CB1 allosteric modulators, the length of the linker between the amide bond and a phenyl ring, as well as the substituent on that phenyl ring, were found to be crucial for activity[10].
Introduction of Additional Moieties: The incorporation of other heterocyclic rings, such as thiazole or pyrazole, can lead to compounds with enhanced and sometimes novel biological activities[2][11]. This hybrid-molecule approach is a powerful strategy in drug discovery.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides an overview of the key methodologies for the synthesis and biological evaluation of indole-2-carboxylic acid analogs.
General Synthesis of Indole-2-Carboxamides
A common and versatile method for the synthesis of indole-2-carboxamide analogs involves the coupling of an appropriately substituted indole-2-carboxylic acid with a desired amine.
Step-by-Step Protocol:
Activation of the Carboxylic Acid: To a solution of the indole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1-1.5 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
Stirring: Stir the reaction mixture at room temperature for 10-30 minutes to allow for the formation of the activated ester.
Addition of Amine: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
Reaction: Continue stirring the reaction at room temperature overnight or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for the synthesis of indole-2-carboxamides.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the in vitro MTT assay for cytotoxicity.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which indole-2-carboxylic acid analogs exert their biological effects is crucial for rational drug design.
Anticancer Mechanisms
The anticancer activity of these analogs often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
EGFR/BRAF/VEGFR Inhibition: As mentioned earlier, some indole-2-carboxamides act as dual inhibitors of EGFR and BRAF, key kinases in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer[1]. By blocking these kinases, the compounds can inhibit downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK pathway by indole analogs.
Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization[2]. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Antiviral Mechanisms
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid analogs have been shown to inhibit the strand transfer activity of HIV-1 integrase[6][7][8][9]. The proposed mechanism involves the chelation of the two Mg2+ ions within the active site of the enzyme, which is essential for its catalytic activity. The indole scaffold and the C2 carboxyl group play a crucial role in this chelation[8][9].
Conclusion
Indole-2-carboxylic acid and its analogs represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of their biological activities and the development of potent and selective agents. The comparative analysis presented in this guide, supported by experimental data and mechanistic insights, provides a valuable resource for researchers and drug development professionals working in this exciting field. Future efforts should continue to explore the vast chemical space of indole-2-carboxylic acid derivatives, with a focus on elucidating their mechanisms of action and translating the most promising candidates into clinical applications.
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A Comparative Benchmarking Guide: Evaluating 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid Against Halofuginone as a Prolyl-tRNA Synthetase Inhibitor
Introduction In the landscape of drug discovery, the family of aminoacyl-tRNA synthetases (aaRSs) presents a compelling class of therapeutic targets due to their essential role in protein synthesis.[1] Among these, proly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery, the family of aminoacyl-tRNA synthetases (aaRSs) presents a compelling class of therapeutic targets due to their essential role in protein synthesis.[1] Among these, prolyl-tRNA synthetase (ProRS), which catalyzes the charging of tRNA with proline, has garnered significant attention. Inhibition of ProRS mimics proline starvation, triggering the amino acid starvation response (AAR), a cellular stress pathway with potent anti-inflammatory, anti-fibrotic, and anti-cancer effects.[2][3][4]
Halofuginone, a well-characterized derivative of the natural alkaloid febrifugine, is a potent inhibitor of the ProRS domain of glutamyl-prolyl-tRNA synthetase (EPRS).[4][5] It competitively inhibits the enzyme's active site with respect to proline, leading to the accumulation of uncharged tRNA(Pro) and subsequent AAR activation.[4] While effective, the development of novel ProRS inhibitors with potentially improved selectivity and pharmacological profiles remains a key objective for targeting diseases ranging from fibrosis to malaria and autoimmune disorders.[2][6][7]
This guide provides a comprehensive framework for benchmarking a novel compound, 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid, against the established ProRS inhibitor, Halofuginone. We will detail the requisite experimental workflows, from direct enzymatic inhibition and binding affinity assays to cell-based functional readouts, providing the scientific rationale behind each step to ensure a robust and objective comparison.
Experimental Design & Rationale
To comprehensively evaluate the inhibitory potential of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (termed 'Test Compound' hereafter) relative to Halofuginone, a multi-tiered experimental approach is necessary. This strategy is designed to validate the mechanism of action, quantify potency, and assess cellular efficacy.
Our workflow progresses from a direct, in vitro enzymatic assay to a biophysical binding analysis, and finally to a cell-based functional assay. This tiered approach ensures that observations from one experiment are validated and expanded upon in the next, constituting a self-validating system.
Caption: A tiered experimental workflow for inhibitor characterization.
Tier 1: In Vitro ProRS Aminoacylation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound and Halofuginone by directly measuring the enzymatic activity of purified human ProRS.
Rationale: The aminoacylation assay is the gold standard for measuring aaRS activity. It quantifies the attachment of an amino acid (proline) to its cognate tRNA. We utilize a pyrophosphate detection method, where the release of pyrophosphate (PPi) during the aminoacylation reaction is measured. This provides a direct, quantitative readout of enzyme inhibition.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a 2X Assay Buffer: 100 mM HEPES (pH 7.6), 200 mM KCl, 20 mM MgCl2, 2 mM DTT.
Reconstitute purified recombinant human ProRS enzyme to 20 nM in 1X Assay Buffer.
Prepare a substrate mix containing 40 µM L-proline, 200 µM ATP, and 50 µg/mL total yeast tRNA.
Prepare a PPi detection reagent (e.g., using a commercially available fluorescence-based kit).
Prepare serial dilutions of the Test Compound and Halofuginone (positive control) in DMSO, typically from 100 µM to 1 pM.
Assay Execution (384-well plate format):
Add 250 nL of compound dilutions (or DMSO for vehicle control) to appropriate wells.
Add 5 µL of the 20 nM ProRS enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the reaction by adding 5 µL of the substrate mix to each well.
Allow the reaction to proceed for 30 minutes at room temperature.
Stop the reaction and measure PPi production by adding 5 µL of the detection reagent.
Incubate for 10 minutes and read the fluorescence signal on a compatible plate reader.
Data Analysis:
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the normalized response against the logarithm of inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Tier 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between the inhibitors and ProRS.
Rationale: While the IC50 value measures functional inhibition, it can be influenced by assay conditions (e.g., substrate concentrations). SPR provides a direct, label-free measurement of the binding kinetics and affinity of the interaction.[1] This orthogonal validation is crucial to confirm that the observed inhibition is due to direct binding to the target enzyme.
Step-by-Step Protocol:
Chip Preparation:
Covalently immobilize purified recombinant human ProRS onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS). Aim for a surface density of ~10,000 Response Units (RU).
A reference flow cell should be prepared similarly but without the enzyme to allow for background signal subtraction.
Binding Analysis:
Prepare serial dilutions of the Test Compound and Halofuginone in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD.
Inject the compound solutions over both the enzyme-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
Monitor the binding response (in RU) over time, including an association phase (compound injection) and a dissociation phase (buffer flow).
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a brief pulse of glycine-HCl, pH 2.5) if necessary.
Data Analysis:
Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.
Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Objective: To measure the half-maximal effective concentration (EC50) of the compounds for inducing the AAR pathway in a cellular context.
Rationale: The ultimate test of a ProRS inhibitor is its ability to function within a cell to inhibit the enzyme and trigger the desired downstream signaling pathway.[3] Halofuginone is known to activate the AAR pathway, which involves the phosphorylation of eIF2α.[3] This assay quantifies the induction of this key downstream marker, providing a measure of cellular potency and confirming the intended mechanism of action.
Publish Comparison Guide: In Vitro vs In Vivo Correlation for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Executive Summary & Compound Profile 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a critical scaffold in the development of small-molecule inhibitors for the Monocarboxylate Transporter 1 (MCT1) . As a l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid represents a critical scaffold in the development of small-molecule inhibitors for the Monocarboxylate Transporter 1 (MCT1) . As a lipophilic carboxylic acid, this compound serves as a model for understanding the translation of in vitro potency to in vivo efficacy, particularly in the context of cancer metabolism (Warburg effect) and immunosuppression.
This guide provides a comprehensive technical analysis of establishing an In Vitro-In Vivo Correlation (IVIVC) for this specific indole derivative. We compare its performance characteristics against standard MCT1 inhibitors (e.g., AZD3965, CHC) and detail the experimental protocols required to validate its translational potential.
Feature
Specification
Chemical Class
Indole-2-carboxylic acid derivative
Primary Target
Monocarboxylate Transporter 1 (MCT1/SLC16A1)
Mechanism
Inhibition of lactate/H+ symport
Key Challenge
High plasma protein binding (PPB) & pH-dependent cellular uptake
Translational Goal
Predicting in vivo tumor growth inhibition (TGI) from in vitro IC50
Mechanistic Basis: MCT1 Inhibition Pathway
The therapeutic rationale for 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid lies in its ability to block lactate efflux in glycolytic tumors. The following diagram illustrates the mechanism of action and the downstream consequences leading to cell death.
Figure 1: Mechanism of Action. The compound inhibits MCT1, preventing lactate efflux, causing intracellular acidification and subsequent metabolic collapse.
In Vitro Profiling: Establishing the Baseline
To establish a robust IVIVC, precise in vitro parameters must be determined. For lipophilic acids like 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid, protein binding and permeability are the primary confounders.
Potency & Selectivity Assays
Protocol: Lactate Transport Inhibition Assay
Cell Line: Use MCT1-expressing cells (e.g., MDA-MB-231) or Xenopus oocytes expressing human MCT1.
Tracer: L-[14C]Lactate.
Procedure: Incubate cells with the compound (0.1 nM – 10 µM) for 10 minutes. Add tracer. Terminate uptake with ice-cold stop solution.
Readout: Scintillation counting. Calculate IC50.
Critical Insight: The IC50 must be corrected for the fraction unbound in the assay media (fu_inc) . Indole-carboxylic acids often bind to BSA in media, shifting the apparent IC50 by 10-100 fold.
ADME Properties (Comparative Data)
The following table compares the theoretical profile of the subject compound against established alternatives.
Success Criteria: >50% increase in intratumoral lactate compared to vehicle.
IVIVC Strategy: The Correlation Model
To predict in vivo efficacy (TGI) from in vitro data, use the Unbound Drug Theory .
The Correlation Equation
The correlation is established when the unbound plasma concentration (
) exceeds the unbound in vitro IC50 ().
IVIVC Workflow Diagram
Figure 2: IVIVC Workflow. Correcting both in vitro and in vivo values for protein binding is essential for accurate prediction.
Analysis of 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid
Advantage: The cyclopropylmethoxy group enhances metabolic stability compared to simple methoxy groups, potentially increasing half-life (
).
Risk: The indole-2-carboxylic acid moiety is prone to acyl glucuronidation , a metabolic pathway that can lead to rapid clearance or reactive metabolites.
Correlation Status: If
is lower than expected despite high total exposure, suspect high protein binding (>99%). In this case, in vitro potency must be driven to sub-nanomolar levels to compensate.
Use AZD3965 as the "Gold Standard" control in all IVIVC studies.
Use 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid when exploring novel chemical space or if specific indole-based selectivity is required (e.g., avoiding MCT2 inhibition).
Conclusion
For 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid , the correlation between in vitro and in vivo performance is strictly governed by protein binding and metabolic stability . While the cyclopropyl group confers stability, the carboxylic acid headgroup necessitates rigorous correction for free fraction (
).
Final Directive: Do not rely on total plasma concentration. Successful translation requires demonstrating that the unbound drug concentration at the tumor site exceeds the unbound
for at least 50% of the dosing interval.
References
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link
Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link
Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology. Link
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for IVIVC methodologies). Link
Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Reference for scaling factors and fu correction). Link